molecular formula C5H6FNO B1510266 1-Fluoro-3-hydroxycyclobutanecarbonitrile CAS No. 1215071-22-9

1-Fluoro-3-hydroxycyclobutanecarbonitrile

Cat. No.: B1510266
CAS No.: 1215071-22-9
M. Wt: 115.11 g/mol
InChI Key: ZSLHSSUBFNVWMJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-hydroxycyclobutanecarbonitrile is a versatile cyclobutane-based building block designed for advanced pharmaceutical and organic synthesis research. This compound integrates two highly valuable functional groups—a nitrile (carbonitrile) and a fluoro-substituent—on a strained cyclobutane ring, making it a prime candidate for exploring novel chemical space in drug discovery programs. The nitrile group serves as a key intermediate that can be further transformed into other functionalities, such as carboxylic acids or amides, while the fluorine atom is widely used in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. While specific toxicological data for this exact compound is limited, safe handling practices are paramount. Similar cyclobutane carbonitriles are classified as harmful by inhalation, in contact with skin, and if swallowed, and are also flammable . Researchers should always consult the specific Safety Data Sheet (SDS) and handle this product using appropriate personal protective equipment (PPE), including gloves and safety goggles, within a certified chemical fume hood . This product is intended for research and manufacturing purposes by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

1-fluoro-3-hydroxycyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO/c6-5(3-7)1-4(8)2-5/h4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLHSSUBFNVWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743650
Record name 1-Fluoro-3-hydroxycyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-22-9
Record name 1-Fluoro-3-hydroxycyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3-hydroxycyclobutanecarbonitrile: A Key Fluorinated Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among these, fluorinated carbocycles have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 1-Fluoro-3-hydroxycyclobutanecarbonitrile (CAS Number 1215071-22-9), a representative member of a class of small, strained ring systems that offer a unique combination of structural rigidity and desirable physicochemical properties for the development of next-generation therapeutics. While specific public domain data for this exact molecule is limited, this document will synthesize information from closely related analogues and foundational principles of fluorine chemistry to provide actionable insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, pKa, and binding affinity.[1][2] The cyclobutane ring, a four-membered carbocycle, offers a three-dimensional structural motif that is distinct from more common five- and six-membered rings.[3] The combination of these two features in molecules like this compound provides a powerful tool for navigating complex biological landscapes.

The constrained nature of the cyclobutane scaffold can lead to more defined interactions with protein targets, while the strategic placement of fluorine can block metabolic pathways and enhance binding through favorable electrostatic interactions.[4][5] The additional presence of hydroxyl and nitrile functionalities in the target molecule offers versatile handles for further chemical elaboration, making it a highly valuable building block for creating diverse chemical libraries.

Physicochemical Properties: A Comparative Overview

Property3-Hydroxycyclobutane-1-carbonitrile (CAS 20249-17-6)[6]1-Fluoro-3-methylcyclobutane (Analogue)[7]Predicted for this compound
Molecular Weight 97.12 g/mol 88.12 g/mol ~115.11 g/mol
Molecular Formula C5H7NOC5H9FC5H6FNO
logP (calculated) -0.21.9~0.5 - 1.5
Hydrogen Bond Donors 101
Hydrogen Bond Acceptors 212

This table illustrates the expected impact of fluorination on the molecule's properties. The increase in lipophilicity can be advantageous for cell permeability and oral bioavailability.[8]

Synthesis of Fluorinated Cyclobutane Building Blocks: A Mechanistic Perspective

The synthesis of functionalized cyclobutanes, particularly those bearing fluorine, often requires specialized methodologies due to the inherent ring strain.[3] A common and effective strategy involves the use of deoxofluorination reagents to introduce fluorine into a pre-existing cyclobutane core.

A plausible synthetic route to this compound could commence from a readily available starting material such as 3-oxocyclobutanecarbonitrile. The selective reduction of the ketone would yield 3-hydroxycyclobutanecarbonitrile, which could then be subjected to a stereoselective fluorination reaction.

Below is a generalized workflow for the synthesis of such fluorinated cyclobutanes.

G start 3-Oxocyclobutanecarbonitrile reduction Selective Reduction (e.g., NaBH4) start->reduction hydroxy 3-Hydroxycyclobutanecarbonitrile reduction->hydroxy fluorination Deoxofluorination (e.g., DAST) hydroxy->fluorination product This compound fluorination->product

Caption: A representative synthetic workflow for the preparation of this compound.

Experimental Protocol: Deoxofluorination of a Hydroxycyclobutane Precursor

The following is a representative, detailed protocol for a key deoxofluorination step, a crucial transformation in the synthesis of fluorinated cyclobutanes.[2]

Materials:

  • 3-Hydroxycyclobutanecarbonitrile (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 3-Hydroxycyclobutanecarbonitrile dissolved in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution, ensuring the internal temperature does not exceed -65 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Slowly warm the reaction to room temperature and stir for an additional 4 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery: A Scaffold for Innovation

Fluorinated cyclobutanes are increasingly sought after as bioisosteric replacements for other chemical motifs, such as gem-dimethyl groups or phenyl rings.[9][10] Their rigid, three-dimensional nature can lead to improved binding to target proteins and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

The title compound, with its strategically placed functional groups, can serve as a versatile starting point for the synthesis of a wide range of drug analogues.[8][11] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be derivatized to form ethers or esters, allowing for extensive structure-activity relationship (SAR) studies.

G scaffold 1-Fluoro-3-hydroxy- cyclobutanecarbonitrile hydrolysis Nitrile Hydrolysis scaffold->hydrolysis reduction Nitrile Reduction scaffold->reduction derivatization Hydroxyl Derivatization scaffold->derivatization acid Carboxylic Acid Analogue hydrolysis->acid amine Amine Analogue reduction->amine ether_ester Ether/Ester Analogues derivatization->ether_ester

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 1-Fluoro-3-hydroxycyclobutanecarbonitrile. In the absence of empirical data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. By examining the influence of fluoro, hydroxyl, and cyano functional groups on the cyclobutane scaffold, we present a detailed theoretical framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra. This guide is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry and materials science, offering insights into the structural elucidation of this and similar small molecules. Furthermore, detailed experimental protocols for the acquisition of this data are provided, establishing a self-validating system for future empirical studies.

Introduction: The Structural Significance of Substituted Cyclobutanes

Cyclobutane rings, particularly those bearing multiple functional groups, are pivotal structural motifs in a diverse array of biologically active molecules and advanced materials. The rigid, puckered conformation of the cyclobutane core imparts unique stereochemical properties that can significantly influence molecular interactions and reactivity. The subject of this guide, this compound, combines three key functional groups—a fluorine atom, a hydroxyl group, and a nitrile group—on this constrained four-membered ring. This unique combination is anticipated to result in a molecule with distinct electronic and steric properties, making it a compound of interest for applications in drug discovery and polymer chemistry.

The fluorine atom, a bioisostere for hydrogen, can modulate metabolic stability, binding affinity, and lipophilicity. The hydroxyl group provides a site for hydrogen bonding and further functionalization, while the nitrile group is a versatile precursor for various chemical transformations and can also participate in polar interactions. Understanding the precise three-dimensional arrangement and electronic landscape of this molecule is paramount for harnessing its potential. Spectroscopic analysis is the cornerstone of such structural elucidation.

This guide is structured to provide a holistic understanding of the spectroscopic properties of this compound. We will begin with a theoretical exploration of how each functional group is expected to influence the NMR, IR, and MS spectra. Following this, we will present predicted spectral data, complete with assignments and interpretations. Finally, we will detail the experimental methodologies required to obtain and validate this data, ensuring scientific integrity and reproducibility.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the molecule. The presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance, will introduce additional complexity and informational richness to the spectra through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling.

The ¹H NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons and the various coupling interactions. The chemical shifts are predicted based on the known values for cyclobutane (δ ~1.96 ppm) and the additive effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-13.2 - 3.5dddJ(H-C-F) ≈ 45-50, J(H-C-C-H) ≈ 7-9, J(H-C-C-H) ≈ 5-7
H-2a2.5 - 2.8ddddJ(H-C-H) ≈ 12-14, J(H-C-C-H) ≈ 7-9, J(H-C-C-F) ≈ 2-4, J(H-C-C-C-H) ≈ 1-2
H-2b2.2 - 2.5ddddJ(H-C-H) ≈ 12-14, J(H-C-C-H) ≈ 5-7, J(H-C-C-F) ≈ 1-3, J(H-C-C-C-H) ≈ 1-2
H-34.5 - 4.8m
H-4a2.6 - 2.9ddddJ(H-C-H) ≈ 12-14, J(H-C-C-H) ≈ 7-9, J(H-C-C-F) ≈ 1-3, J(H-C-C-C-H) ≈ 1-2
H-4b2.3 - 2.6ddddJ(H-C-H) ≈ 12-14, J(H-C-C-H) ≈ 5-7, J(H-C-C-F) ≈ 2-4, J(H-C-C-C-H) ≈ 1-2
OH1.5 - 3.0br s
  • Causality of Predicted Shifts and Couplings:

    • H-1: The proton on the carbon bearing the nitrile group will be deshielded by the electron-withdrawing nature of the cyano group. It will appear as a doublet of doublets of doublets due to coupling with the geminal fluorine and the two vicinal protons on C-2 and C-4. The geminal ¹H-¹⁹F coupling is expected to be large.[1]

    • H-2 and H-4 Protons: These methylene protons are diastereotopic and will have distinct chemical shifts. They will exhibit geminal coupling to each other and vicinal coupling to the protons on C-1 and C-3. Additionally, long-range coupling to the fluorine atom (³JHF and ⁴JHF) is anticipated.

    • H-3: The proton on the carbon with the hydroxyl group will be significantly deshielded due to the electronegativity of the oxygen atom. Its multiplicity will be complex due to coupling with the adjacent methylene protons.

    • OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It is expected to be a broad singlet and may not show coupling to other protons due to rapid exchange.

The ¹³C NMR spectrum will be characterized by the direct and long-range coupling with the fluorine atom. The chemical shifts are predicted based on cyclobutane (δ ~22 ppm) and established substituent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-125 - 30d¹J(C-F) ≈ 180-220
C-235 - 40d²J(C-F) ≈ 20-25
C-365 - 70d³J(C-F) ≈ 5-10
C-435 - 40d²J(C-F) ≈ 20-25
C≡N118 - 122d³J(C-F) ≈ 3-5
  • Causality of Predicted Shifts and Couplings:

    • C-1: The carbon directly attached to the fluorine atom will experience a large downfield shift and will be split into a doublet with a large one-bond C-F coupling constant.

    • C-2 and C-4: These carbons, being two bonds away from the fluorine, will show a smaller downfield shift and will be split into doublets due to two-bond C-F coupling.

    • C-3: The carbon bearing the hydroxyl group will be significantly deshielded by the oxygen. It will also exhibit a small three-bond C-F coupling.

    • C≡N: The nitrile carbon will appear in the characteristic region for cyano groups and is expected to show a small three-bond C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the hydroxyl, nitrile, and carbon-fluorine functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3600 - 3200Strong, Broad
C-H (cyclobutane)3000 - 2850Medium
C≡N (nitrile)2260 - 2240Medium, Sharp
C-O (alcohol)1260 - 1000Strong
C-F (fluoroalkane)1100 - 1000Strong
  • Interpretation of Key Bands:

    • The broad O-H stretching band is a hallmark of an alcohol and arises from hydrogen bonding.

    • The sharp, medium intensity C≡N stretch is highly characteristic of a nitrile.

    • The strong C-F stretch is indicative of the fluorinated nature of the molecule.

Mass Spectrometry (MS)

The mass spectrum, likely acquired using a soft ionization technique like electrospray ionization (ESI), is expected to show a prominent molecular ion peak or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition.

  • Molecular Weight: C₅H₆FNO = 115.0433 g/mol

  • Predicted Fragmentation Pattern (Electron Ionization - EI):

    • Loss of H₂O: A peak at m/z 97 corresponding to the loss of a water molecule from the molecular ion is highly probable.

    • Loss of HCN: Fragmentation involving the loss of hydrogen cyanide could lead to a peak at m/z 88.

    • Loss of HF: A peak at m/z 95 resulting from the elimination of hydrogen fluoride is also possible.

    • Ring Opening and Fragmentation: The cyclobutane ring can undergo various ring-opening and fragmentation pathways, leading to a complex pattern of smaller fragment ions. Alpha-cleavage adjacent to the hydroxyl or nitrile group is also a likely fragmentation route.

Experimental Protocols

The following protocols are designed to be self-validating systems for the acquisition of the spectroscopic data for this compound.

NMR Spectroscopy

Protocol for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024 or more (depending on sample concentration)

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

    • ¹⁹F NMR:

      • Pulse Program: zg30

      • Number of Scans: 64

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation:

    • Place a small drop of neat liquid this compound directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Protocol for High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the same solvent, adding 0.1% formic acid to promote protonation for positive ion mode.

  • Instrument Parameters (for a Q-TOF or Orbitrap mass spectrometer):

    • Ionization Mode: ESI (positive and/or negative)

    • Infusion Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3-4 kV

    • Mass Range: m/z 50-500

    • Resolution: >10,000

  • Data Acquisition and Processing:

    • Acquire the full scan mass spectrum.

    • Determine the accurate mass of the molecular ion.

    • Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₅H₆FNO.

    • If necessary, perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural confirmation.

Visualization of Molecular Structure and Spectroscopic Correlations

To aid in the conceptualization of the molecular structure and its spectroscopic features, the following diagrams are provided.

Figure 1: 2D representation of this compound.

nmr_correlations H1 H-1 H2 H-2 H1->H2 ³J H4 H-4 H1->H4 ³J F F H1->F ²J H3 H-3 H2->H3 ³J H2->F ³J H3->H4 ³J H4->F ³J C1 C-1 C1->H1 C1->F ¹J C2 C-2 C2->H2 C2->F ²J C3 C-3 C3->H3 C3->F ³J C4 C-4 C4->H4 C4->F ²J CN C≡N CN->F ³J

Figure 2: Key predicted NMR correlations for this compound.

Conclusion

This technical guide has presented a comprehensive prediction of the spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, and drawing analogies from related structures, we have constructed a detailed spectral forecast. The provided protocols offer a clear pathway for the empirical validation of these predictions. This document serves as a critical starting point for any research endeavor involving this novel and potentially valuable molecule, enabling researchers to anticipate its spectral characteristics and design appropriate analytical strategies for its identification and characterization. The interplay of the fluoro, hydroxyl, and cyano substituents on the cyclobutane ring is expected to give rise to a unique and informative set of spectroscopic data, the full elucidation of which will undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of compounds.

References

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][1]

  • Master Organic Chemistry. (2010). Functional Groups. Retrieved from [Link][3]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][2]

Sources

A Technical Guide to 1-Fluoro-3-hydroxycyclobutanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-fluoro-3-hydroxycyclobutanecarbonitrile, a fluorinated cyclobutane derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. While not a commonly cataloged compound, its synthesis is accessible through modern methodologies, offering a unique scaffold for the development of novel therapeutics. This document will detail its nomenclature, stereoisomerism, proposed synthetic pathways with detailed experimental insights, predicted chemical properties, and its strategic applications in the design of next-generation pharmaceuticals.

Nomenclature and Structure

The systematic IUPAC name for the target molecule is This compound . This name is derived by identifying the cyclobutane ring as the parent structure, with the carbonitrile (-C≡N) group assigned as the principal functional group at position 1. Consequently, the fluorine and hydroxyl substituents are located at positions 1 and 3, respectively.

Synonyms: Due to the novelty of this specific substitution pattern, established synonyms are not widely available. However, based on common naming conventions, potential synonyms could include:

  • 3-Fluoro-1-cyanocyclobutan-1-ol (less common as nitrile takes precedence)

  • 1-Cyano-1-fluoro-3-hydroxycyclobutane

Stereoisomerism: The presence of two stereocenters at C1 and C3 gives rise to two diastereomers: cis and trans. The cis isomer has the fluoro and hydroxyl groups on the same face of the cyclobutane ring, while the trans isomer has them on opposite faces. The specific stereochemistry is crucial in drug design as it dictates the three-dimensional orientation of the functional groups and their interaction with biological targets.

  • cis-1-Fluoro-3-hydroxycyclobutanecarbonitrile

  • trans-1-Fluoro-3-hydroxycyclobutanecarbonitrile

Rationale for Synthesis and Application

The strategic incorporation of a cyclobutane ring into drug candidates is a well-established approach to introduce conformational rigidity, improve metabolic stability, and serve as a non-planar bioisostere for larger or more flexible moieties.[1] The addition of fluorine, a common practice in medicinal chemistry, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[2][3] The combination of a cyclobutane scaffold with fluoro and hydroxyl functionalities in this compound presents a unique opportunity to access novel chemical space for drug discovery.

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage fluorination of a readily accessible precursor, such as a hydroxy-substituted cyclobutanecarbonitrile.

Retrosynthesis Target This compound Precursor1 3-Hydroxycyclobutanecarbonitrile Target->Precursor1 Electrophilic/Nucleophilic Fluorination

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 3-Hydroxycyclobutanecarbonitrile

The synthesis of the key intermediate, 3-hydroxycyclobutanecarbonitrile, can be achieved from commercially available starting materials. Both cis and trans isomers of this precursor are known and can potentially be separated or synthesized stereoselectively.[5]

Stereoselective Fluorination

The critical step in the synthesis is the introduction of the fluorine atom at the C1 position. This can be approached via either nucleophilic or electrophilic fluorination methods. The choice of reagent and reaction conditions will be crucial for achieving the desired stereoselectivity.

3.3.1. Nucleophilic Fluorination Approach

A potential route involves the conversion of the hydroxyl group at C1 (if a suitable precursor is synthesized) to a leaving group, followed by displacement with a fluoride source. However, a more direct approach would be the fluorination of a carbonyl precursor.

Experimental Protocol (Proposed):

  • Oxidation of Precursor: The secondary alcohol of 3-hydroxycyclobutanecarbonitrile would first be oxidized to the corresponding ketone, 3-oxocyclobutanecarbonitrile, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Cyanohydrin Formation and Fluorination: The resulting ketone can then be converted to a cyanohydrin at the 3-position. Subsequent deoxofluorination of the hydroxyl group of the cyanohydrin using a reagent like diethylaminosulfur trifluoride (DAST) could introduce the fluorine atom. It is important to note that DAST can also react with the nitrile group under certain conditions, so careful optimization of the reaction conditions would be necessary.

Causality Behind Experimental Choices:

  • The choice of a mild oxidizing agent is to prevent over-oxidation or side reactions with the nitrile functionality.

  • DAST is a common and effective reagent for deoxofluorination, replacing a hydroxyl group with a fluorine atom, often with inversion of stereochemistry.[6]

3.3.2. Electrophilic Fluorination Approach

An alternative strategy involves the use of an electrophilic fluorinating agent, such as Selectfluor.[7]

Experimental Protocol (Proposed):

  • Enolate Formation: The 3-oxocyclobutanecarbonitrile precursor would be treated with a base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate.

  • Electrophilic Fluorination: The enolate is then quenched with an electrophilic fluorine source like Selectfluor (N-fluorobis(phenyl)sulfonimide). The stereochemical outcome of this reaction would depend on the facial selectivity of the enolate attack.

Causality Behind Experimental Choices:

  • LDA is a strong, non-nucleophilic base suitable for generating a specific enolate.

  • Selectfluor is a widely used, easy-to-handle electrophilic fluorinating reagent.[7]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_fluorination Fluorination Start 3-Hydroxycyclobutanecarbonitrile Ketone 3-Oxocyclobutanecarbonitrile Start->Ketone Oxidation (e.g., PCC) Enolate Enolate Intermediate Ketone->Enolate Base (e.g., LDA) Product 1-Fluoro-3-hydroxy- cyclobutanecarbonitrile Enolate->Product Electrophilic Fluorination (e.g., Selectfluor)

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties (Predicted)

The introduction of fluorine is expected to significantly influence the physicochemical properties of the molecule.

PropertyPredicted Effect of FluorinationRationale
Acidity of Hydroxyl Group IncreasedThe electron-withdrawing nature of the fluorine atom will increase the acidity of the C3-hydroxyl proton.
Lipophilicity (LogP) IncreasedFluorine is more lipophilic than hydrogen, which is expected to increase the overall lipophilicity of the molecule.[3]
Metabolic Stability IncreasedThe C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic degradation at the fluorinated position.[2]
Dipole Moment IncreasedThe high electronegativity of fluorine will introduce a significant dipole moment.

Applications in Drug Discovery

The unique combination of a rigid cyclobutane scaffold, a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting nitrile group, and a metabolically robust fluorine atom makes this compound an attractive building block for medicinal chemistry.

  • Scaffold for Bioactive Molecules: This compound can serve as a central scaffold for the synthesis of more complex molecules. The hydroxyl and nitrile groups provide handles for further functionalization.

  • Conformationally Restricted Analogs: It can be used to replace more flexible linkers in existing drug molecules to lock in a bioactive conformation and improve binding affinity.

  • Bioisosteric Replacement: The fluorinated cyclobutane moiety can act as a bioisostere for other groups, such as phenyl rings, to improve physicochemical properties and overcome liabilities like metabolic instability.[1]

Conclusion

This compound represents a promising, albeit underexplored, building block for the advancement of drug discovery programs. Its synthesis, while requiring careful stereochemical control, is achievable through established synthetic methodologies. The predictable impact of its unique structural features on key physicochemical and pharmacological properties makes it a valuable tool for researchers and scientists in the pharmaceutical industry. Further exploration of its synthesis and applications is warranted to fully unlock its potential in the development of novel therapeutics.

References

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An In-Depth Technical Guide to 1-Fluoro-3-hydroxycyclobutanecarbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into small molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a wide array of physicochemical and biological properties.[1] The judicious placement of a fluorine atom can influence metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[1] Concurrently, the use of strained ring systems, such as cyclobutanes, has gained significant traction. The inherent three-dimensionality of the cyclobutane scaffold provides a unique conformational rigidity that can be exploited to optimize ligand-receptor interactions and explore novel chemical space.[2]

This guide focuses on the physicochemical properties, synthetic considerations, and potential applications of a unique hybrid of these two strategies: 1-Fluoro-3-hydroxycyclobutanecarbonitrile . This molecule, possessing a stereochemically rich and functionalized cyclobutane core, represents a promising, yet underexplored, building block for the development of novel therapeutics. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from close structural analogs and established principles of physical organic chemistry to provide a comprehensive and predictive overview for researchers.

Physicochemical Properties: A Predictive Analysis

Structural and Molecular Data

The introduction of a fluorine atom is expected to have a minimal impact on the molecular weight and formula compared to its non-fluorinated counterpart.

Property3-Hydroxycyclobutanecarbonitrile (Analog)This compound (Predicted)Source
Molecular Formula C₅H₇NOC₅H₆FNO[3]
Molecular Weight 97.12 g/mol ~115.11 g/mol [3]
Exact Mass 97.052763847 Da~115.043342 Da[3]
Topological Polar Surface Area 44 Ų~44 Ų[3]
Predicted Physicochemical Characteristics

The presence of the electron-withdrawing fluorine atom is anticipated to influence the acidity of the hydroxyl group and the overall lipophilicity of the molecule.

PropertyPredicted Value/RangeRationale and Discussion
Melting Point Likely a low-melting solid or oilThe non-fluorinated analog is not well-documented as a solid at room temperature. The introduction of fluorine may increase intermolecular interactions, potentially raising the melting point.
Boiling Point Estimated 180-220 °CThe boiling point will be influenced by hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile and C-F bond.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile). Limited solubility in non-polar solvents. Moderate water solubility.The hydroxyl and nitrile groups will facilitate solubility in polar solvents. The fluorine atom may slightly decrease water solubility compared to the non-fluorinated analog due to its hydrophobic nature.
pKa Estimated 13-14The electron-withdrawing effect of the fluorine atom is expected to make the hydroxyl group slightly more acidic than a typical acyclic secondary alcohol (pKa ~16-18).
LogP Estimated 0.5 - 1.5The fluorine atom will increase lipophilicity compared to the parent hydroxyl compound. This predicted range suggests good potential for membrane permeability.

Spectroscopic Characterization: Anticipated Signatures

While experimental spectra are not available, we can predict the key spectroscopic features that would confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be complex due to the rigid cyclobutane ring and the presence of stereoisomers. Key signals would include a multiplet for the proton geminal to the fluorine atom, exhibiting a large one-bond coupling to ¹⁹F. The proton attached to the carbon bearing the hydroxyl group would also appear as a multiplet. The remaining cyclobutyl protons would show complex splitting patterns.

  • ¹³C NMR: The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The carbon attached to the hydroxyl group would be shifted downfield. The nitrile carbon would appear in the characteristic region around 115-125 ppm.

  • ¹⁹F NMR: A single resonance, likely a multiplet due to coupling with neighboring protons, would be the most definitive indicator of successful fluorination.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

Functional GroupAnticipated Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3600-3200Strong, Broad
C-H (alkane)3000-2850Medium
C≡N (nitrile)2260-2240Medium, Sharp
C-F (fluoroalkane)1150-1000Strong
C-O (alcohol)1100-1000Strong

Rationale: The broad O-H stretch is characteristic of a hydrogen-bonded alcohol.[4] The sharp C≡N stretch is a key diagnostic peak for the nitrile functionality.[5] The C-F stretch is typically a strong band in the fingerprint region.[6]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 115. The fragmentation pattern would be expected to involve the loss of small neutral molecules such as HCN, H₂O, and HF.

Synthesis and Purification Strategies: A Proposed Workflow

A robust synthetic strategy is crucial for accessing this compound for further study. The following outlines a plausible, multi-step synthetic sequence based on established methodologies for the synthesis of fluorinated cyclobutanes.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Fluorination cluster_product Final Product Start 3-Oxocyclobutanecarbonitrile Reduction Reduction of Ketone Start->Reduction NaBH₄, MeOH Fluorination Deoxyfluorination Reduction->Fluorination DAST or Deoxo-Fluor® Product 1-Fluoro-3-hydroxy- cyclobutanecarbonitrile Fluorination->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Reduction of 3-Oxocyclobutanecarbonitrile to 3-Hydroxycyclobutanecarbonitrile

  • Reaction Setup: To a solution of 3-oxocyclobutanecarbonitrile in methanol at 0 °C, add sodium borohydride portion-wise.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of acetone, followed by water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-hydroxycyclobutanecarbonitrile may be used directly in the next step or purified by column chromatography.

Step 2: Deoxyfluorination of 3-Hydroxycyclobutanecarbonitrile

  • Reaction Setup: In a fume hood, dissolve 3-hydroxycyclobutanecarbonitrile in anhydrous dichloromethane in a fluorinated polyethylene or Teflon flask. Cool the solution to -78 °C.

  • Reagent Addition: Slowly add a solution of a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, in dichloromethane to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for several hours. Monitor the progress by TLC or ¹⁹F NMR.

  • Quenching and Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for medicinal chemistry programs.

Applications cluster_core Core Scaffold cluster_apps Potential Applications Core 1-Fluoro-3-hydroxy- cyclobutanecarbonitrile App1 Bioisosteric Replacement Core->App1 Replaces aromatic or other cyclic systems App2 Scaffold for Library Synthesis Core->App2 Functional handles for diversification App3 Introduction of 3D Character Core->App3 Improves solubility and pharmacokinetics

Caption: Potential applications of the core scaffold in drug discovery.

  • Bioisosteric Replacement: The fluorinated cyclobutane core can serve as a bioisostere for larger, more metabolically labile groups, or to introduce conformational constraint.[2]

  • Scaffold for Library Synthesis: The hydroxyl and nitrile functionalities serve as versatile chemical handles for the elaboration into a diverse library of compounds for screening. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be derivatized into ethers or esters.

  • Improving Physicochemical Properties: The introduction of the polar fluorine and hydroxyl groups can improve solubility and other drug-like properties. The rigid, non-planar nature of the cyclobutane ring can disrupt planarity and improve the overall three-dimensional character of a drug candidate, which is often associated with improved clinical success.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on the known hazards of its structural analogs, namely cyanohydrins and organofluorine compounds.

  • Toxicity: The non-fluorinated analog, 3-hydroxycyclobutanecarbonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is also a skin and eye irritant.[3] It is prudent to assume that the fluorinated derivative will have a similar or even enhanced toxicity profile.

  • Handling: Handle this compound in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust or vapors and contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

Conclusion and Future Outlook

This compound stands as a promising yet underutilized building block in the medicinal chemist's toolbox. While direct experimental data remains scarce, this in-depth guide provides a robust, predictive framework for its physicochemical properties, spectroscopic signatures, and synthetic accessibility. The strategic combination of a fluorine atom and a functionalized, conformationally restricted cyclobutane ring offers exciting opportunities for the design of novel therapeutics with improved pharmacological profiles. Further experimental investigation into the synthesis and properties of this molecule is highly warranted and is anticipated to unlock its full potential in drug discovery.

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The Strategic Placement of Fluorine: An In-depth Technical Guide to 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a vast array of physicochemical and pharmacological properties.[1][2] This guide delves into the nuanced role of a single fluorine atom within the scaffold of 1-Fluoro-3-hydroxycyclobutanecarbonitrile, a molecule poised at the intersection of several key functional groups relevant to drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes established principles of organofluorine chemistry and applies them to this unique structure. We will explore a plausible stereoselective synthesis, dissect the profound influence of the fluorine atom on the molecule's electronic and conformational landscape, and analyze the interplay between the fluoro, hydroxyl, and nitrile moieties. This technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated building blocks in their discovery programs.

Introduction: The Ascendancy of Fluorinated Cyclobutanes in Drug Discovery

The cyclobutane ring, once considered a niche scaffold, has gained significant traction in medicinal chemistry for its ability to introduce conformational rigidity and provide unique three-dimensional exit vectors for substituents.[3] When combined with fluorine, the smallest and most electronegative halogen, the resulting fluorinated cyclobutanes offer a compelling set of properties for drug design. Fluorine's unique electronic and steric characteristics can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[2][4] These subtle yet powerful modifications can translate into improved pharmacokinetic profiles, enhanced target selectivity, and greater resistance to metabolic degradation.[2] The strategic incorporation of fluorine is a key tactic in the development of novel therapeutics across a wide range of disease areas, including oncology, virology, and neurology.[2]

This guide will focus on the specific case of this compound, a molecule that embodies the strategic use of fluorine in a multifunctional scaffold. The interplay of the electron-withdrawing fluorine atom with the hydrogen-bond donating hydroxyl group and the polar nitrile functionality presents a fascinating case study in modern molecular design.

Stereoselective Synthesis of this compound: A Proposed Pathway

While a definitive, published synthesis for this compound is not yet widely available, a plausible and stereocontrolled route can be devised based on established methodologies for the synthesis of substituted cyclobutanes and the introduction of fluorine.[5][6][7] The proposed synthesis prioritizes stereochemical control, a critical aspect of modern drug design.

A potential synthetic approach could commence with a suitable cyclobutane precursor, such as a protected 3-hydroxycyclobutanone. The stereoselective introduction of the nitrile and fluorine moieties is paramount.

Proposed Experimental Protocol:
  • Protection of the Hydroxyl Group: The starting material, 3-hydroxycyclobutanone, would first be protected to prevent interference in subsequent steps. A common protecting group such as a silyl ether (e.g., tert-butyldimethylsilyl ether) would be suitable.

  • Cyanohydrin Formation: The protected ketone can then be converted to a cyanohydrin. This reaction, typically employing trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, would introduce the nitrile group. This step often proceeds with some degree of stereoselectivity, which can be influenced by the choice of catalyst and reaction conditions.

  • Fluorination: The resulting tertiary alcohol of the cyanohydrin is a key intermediate for fluorination. Deoxyfluorination using a reagent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is a well-established method for converting hydroxyl groups to fluorine atoms.[2] The stereochemical outcome of this SN2-type reaction would likely result in an inversion of configuration at the carbon center bearing the fluorine atom.

  • Deprotection: The final step would involve the removal of the silyl protecting group from the hydroxyl functionality, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the target molecule, this compound.

This proposed multi-step synthesis allows for the controlled introduction of the key functional groups with a degree of stereochemical control. Purification and characterization at each step, using techniques such as NMR and mass spectrometry, would be crucial to ensure the desired product is obtained.[8]

Synthesis_Pathway A 3-Hydroxycyclobutanone B Protected 3-Hydroxycyclobutanone A->B Protection (e.g., TBDMSCl) C Protected Cyanohydrin B->C Cyanohydrin Formation (e.g., TMSCN) D Protected this compound C->D Deoxyfluorination (e.g., DAST) E This compound D->E Deprotection (e.g., TBAF)

Caption: Proposed synthetic pathway for this compound.

The Multifaceted Role of the Fluorine Atom

The single fluorine atom in this compound exerts a profound influence on the molecule's properties through a combination of inductive and conformational effects.

Modulation of Physicochemical Properties

The high electronegativity of fluorine significantly alters the electronic distribution within the molecule, impacting its acidity (pKa) and lipophilicity (logP/logD).

  • Impact on Acidity (pKa): The strong electron-withdrawing inductive effect of the fluorine atom, transmitted through the cyclobutane ring, is expected to increase the acidity of the hydroxyl group (lower its pKa) compared to its non-fluorinated counterpart.[1][9][10] This modulation of pKa can have significant implications for a drug candidate's absorption, distribution, and target engagement.

  • Influence on Lipophilicity: The effect of fluorine on lipophilicity is context-dependent.[9][11] While a single fluorine atom can sometimes increase lipophilicity by masking a polar C-H bond, in a molecule with existing polar functional groups like a hydroxyl and a nitrile, the overall effect may be a nuanced modulation of the molecule's polarity and its distribution between aqueous and lipid environments. The conformational preferences of the fluorinated ring can also play a significant role in determining the molecule's surface properties and, consequently, its lipophilicity.[3]

PropertyExpected Influence of FluorineRationale
pKa of Hydroxyl Group DecreaseStrong inductive electron withdrawal by fluorine.[1][10]
Lipophilicity (logD) Context-dependent modulationInterplay of fluorine's hydrophobicity and its electronic influence on polar groups.[9][11]
Metabolic Stability IncreaseThe C-F bond is significantly stronger than a C-H bond, blocking metabolic oxidation at that position.[12][13]
Conformational Control and Stereoelectronic Effects

The introduction of fluorine can significantly influence the conformational preferences of the cyclobutane ring.[14][15] The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents. The preferred conformation will be influenced by a combination of steric and stereoelectronic effects, including gauche effects and hyperconjugation involving the C-F bond. These conformational biases can have a profound impact on how the molecule presents its functional groups to a biological target, thereby influencing binding affinity and selectivity.[15]

Conformational_Influence cluster_0 Fluorine Atom cluster_1 Molecular Properties F Fluorine pKa pKa of -OH F->pKa Inductive Effect Lipophilicity Lipophilicity (logD) F->Lipophilicity Electronic & Steric Effects Conformation Ring Conformation F->Conformation Stereoelectronic Effects Metabolism Metabolic Stability F->Metabolism C-F Bond Strength

Caption: Influence of the fluorine atom on key molecular properties.

Blocking Metabolic Soft Spots

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[12][13] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic clearance of a molecule can be significantly reduced, leading to improved bioavailability and a longer half-life. In this compound, the fluorine atom effectively shields its position from metabolic attack.

Interplay of Functional Groups: A Synergistic Effect

The true potential of this compound lies in the synergistic interplay of its three functional groups.

  • Fluorine and the Hydroxyl Group: As discussed, the fluorine atom modulates the acidity of the hydroxyl group. This can influence its ability to act as a hydrogen bond donor in interactions with a target protein. A more acidic hydroxyl group may form stronger hydrogen bonds in certain environments.

  • Fluorine and the Nitrile Group: The electron-withdrawing nature of the fluorine atom will also be felt by the nitrile group, potentially influencing its polarity and its ability to participate in dipole-dipole or hydrogen bonding interactions.

  • Hydroxyl and Nitrile Groups: The relative stereochemistry of the hydroxyl and nitrile groups, which is locked in by the cyclobutane ring, will dictate their spatial relationship. This fixed orientation is a key feature for designing molecules with specific binding modes.

The combination of a rigid scaffold, a metabolically robust fluorine atom, a hydrogen-bond donating hydroxyl group, and a polar nitrile group makes this compound a versatile building block for creating molecules with finely tuned properties for specific biological targets.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its intermediates would rely on a suite of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be indispensable.[3][8] 19F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom.[8] Conformational analysis can also be aided by NMR techniques.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic vibrational frequencies of the hydroxyl (O-H stretch) and nitrile (C≡N stretch) functional groups.

Conclusion and Future Perspectives

While this compound may not yet be a widely commercially available building block, its structure represents a confluence of desirable features for modern drug discovery. The strategic placement of a fluorine atom on a rigid cyclobutane scaffold, adorned with key pharmacophoric elements, offers a compelling starting point for the design of novel therapeutics. The principles outlined in this guide, extrapolated from the rich field of organofluorine chemistry, provide a framework for understanding and harnessing the potential of this and similar fluorinated building blocks. As synthetic methodologies for accessing complex fluorinated molecules continue to advance, we can anticipate that structures like this compound will play an increasingly important role in the development of the next generation of medicines.

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  • ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. [Link]

  • Nanyang Technological University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • MDPI. (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorocyclobutane. PubChem. [Link]

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. [Link]

  • Nazarbayev University Research Repository. (2019). A quantum chemical study of the effect of substituents in governing the strength of the S–F bonds of sulfenyl-type fluorides toward homolytic dissociation and fluorine atom transfer. [Link]

  • Thieme. (2025). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Science of Synthesis. [Link]

  • ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

  • MDPI. (2023). Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2. International Journal of Molecular Sciences. [Link]

  • Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]

  • ResearchGate. (2025). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Rings: Conformation and Application. PubMed. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Scitech Daily. (2026). Scientists just overturned a 100-year-old rule of chemistry, and the results are “impossible”. [Link]

  • MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules. [Link]

Sources

Stereochemistry of 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer unique three-dimensional topologies upon drug candidates. The introduction of specific substituents, such as fluorine, hydroxyl, and cyano groups, further enhances its utility by modulating physicochemical properties like metabolic stability, membrane permeability, and target binding affinity. This guide provides a comprehensive analysis of the stereochemistry of 1-fluoro-3-hydroxycyclobutanecarbonitrile, a key building block for advanced pharmaceutical intermediates. We will dissect the molecule's inherent stereoisomerism, explore strategies for stereocontrolled synthesis, and detail the analytical methodologies required for isomer identification and separation. This document serves as a foundational resource for chemists engaged in the design and synthesis of novel therapeutics incorporating this versatile structural motif.

Part 1: Foundational Stereochemical Analysis

The structure of this compound contains two stereogenic centers at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric, defined by the relative orientation of the substituents on the cyclobutane ring.

  • cis-isomers: The fluorine and hydroxyl groups are on the same face of the ring. This diastereomer exists as a pair of enantiomers: (1R, 3R) and (1S, 3S).

  • trans-isomers: The fluorine and hydroxyl groups are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (1R, 3S) and (1S, 3R).

The interplay between these isomers is critical, as each may exhibit distinct biological activities and metabolic profiles. Understanding their relationship is the first step in any rational drug design program.

G cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer cis_R (1R, 3R) cis_S (1S, 3S) cis_R->cis_S Enantiomers trans_R (1R, 3S) trans_S (1S, 3R) trans_R->trans_S Enantiomers All_Isomers 1-Fluoro-3-hydroxy- cyclobutanecarbonitrile All_Isomers->cis_R Diastereomers All_Isomers->trans_R Diastereomers G Start Fluoroketene Equivalent + Protected Vinyl Alcohol Cycloaddition [2+2] Cycloaddition (Diastereoselective) Start->Cycloaddition Intermediate Cyclobutanone Intermediate (cis/trans mixture) Cycloaddition->Intermediate Separation1 Diastereomer Separation (Chromatography) Intermediate->Separation1 cis_Ketone cis-Ketone Separation1->cis_Ketone cis trans_Ketone trans-Ketone Separation1->trans_Ketone trans Cyanohydrin_cis Cyanohydrin Formation cis_Ketone->Cyanohydrin_cis Cyanohydrin_trans Cyanohydrin Formation trans_Ketone->Cyanohydrin_trans cis_Product cis-1-Fluoro-3-hydroxy cyclobutanecarbonitrile (Racemic) Cyanohydrin_cis->cis_Product trans_Product trans-1-Fluoro-3-hydroxy cyclobutanecarbonitrile (Racemic) Cyanohydrin_trans->trans_Product Separation2 Chiral Separation (SFC/HPLC) cis_Product->Separation2 trans_Product->Separation2 Final_Products 4 Pure Stereoisomers Separation2->Final_Products

Figure 2: General workflow for synthesis, separation, and isolation of stereoisomers.

Part 3: Analytical Characterization and Isomer Separation

Distinguishing and isolating the four stereoisomers requires a combination of high-resolution analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans) of the diastereomers.

  • ¹H NMR: The coupling constants (³J) between protons on the cyclobutane ring are highly sensitive to their dihedral angle. In the cis isomer, the H1-H2 and H3-H4 protons will have different coupling constants compared to the trans isomer due to the different spatial relationships dictated by the ring pucker.

  • ¹⁹F NMR: The fluorine chemical shift and its coupling to adjacent protons (²JFH, ³JFH) will be distinct for each diastereomer.

  • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can unambiguously establish through-space proximity. For the cis isomer, an NOE correlation would be expected between protons on the same face of the ring at C1 and C3, which would be absent in the trans isomer.

Protocol: Chiral Separation by Supercritical Fluid Chromatography (SFC)

Once the diastereomers are separated, the enantiomers of each must be resolved. Chiral SFC is often the method of choice due to its high efficiency, speed, and reduced solvent consumption compared to traditional HPLC.

Objective: To resolve the enantiomers of the cis and trans diastereomers of this compound.

Methodology:

  • Column Screening: Screen a variety of chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., amylose or cellulose) with different chiral selectors. Common columns include Chiralpak® IA, IB, IC, etc.

  • Mobile Phase Optimization:

    • Start with a primary mobile phase of supercritical CO₂.

    • Use a polar organic co-solvent (modifier), typically methanol, ethanol, or isopropanol, starting at a 10-20% gradient.

    • An additive, such as diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, may be required to improve peak shape.

  • Parameter Optimization: Systematically optimize back pressure (typically 100-150 bar), temperature (30-40 °C), and flow rate (2-4 mL/min) to achieve baseline resolution (Rs > 1.5).

  • Data Analysis: Integrate peak areas to determine the enantiomeric excess (ee) of the sample.

Data Presentation:

The results of a successful separation should be tabulated for clarity.

DiastereomerChiral ColumnMobile Phase (CO₂/MeOH)Resolution (Rs)Retention Time 1 (min)Retention Time 2 (min)
cisChiralpak AD-H80/202.13.54.2
transChiralpak IC85/151.85.15.9

Table 1: Hypothetical chiral SFC separation data for the stereoisomers of this compound.

Conclusion

The stereochemistry of this compound is a complex but manageable aspect of its chemistry. A thorough understanding of its isomeric forms, conformational preferences, and the analytical techniques required for its characterization is paramount for its successful application in drug discovery and development. By leveraging stereoselective synthetic strategies and robust analytical methods like NMR and chiral chromatography, researchers can isolate the desired stereoisomer and unlock its full therapeutic potential. This guide provides the foundational knowledge and practical considerations necessary to navigate the challenges associated with this valuable chemical entity.

References

  • Vogelsberg, C. S., & Palmer, D. A. (2018). The Puckering of Cyclobutane and its Derivatives. Journal of Physical Chemistry A. Available at: [Link]

  • Legon, A. C. (1983). Puckering and Ring-Puckering Potential-Energy Functions of Four- and Five-Membered Rings. Chemical Reviews. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Available at: [Link]

  • De Kimpe, N. (2007). Cyclobutanones. Science of Synthesis. Available at: [Link]

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Diastereoselective Synthesis of 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the diastereoselective synthesis of cis- and trans-1-fluoro-3-hydroxycyclobutanecarbonitrile, valuable building blocks in medicinal chemistry and drug development. The synthesis commences with the commercially available 3-oxocyclobutanecarbonitrile. The protocol details a proposed electrophilic fluorination to synthesize the key intermediate, 1-fluoro-3-oxocyclobutanecarbonitrile, followed by a diastereoselective reduction of the ketone. Two distinct reduction methods are presented to selectively favor either the cis or trans diastereomer. This guide offers in-depth explanations for the experimental choices, detailed characterization methods, and a robust framework for researchers in organic synthesis and pharmaceutical development.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery, often imparting desirable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The rigid cyclobutane scaffold is also a privileged motif in medicinal chemistry, offering a three-dimensional framework to orient functional groups in precise spatial arrangements. The combination of these features in molecules such as 1-fluoro-3-hydroxycyclobutanecarbonitrile presents a compelling synthetic target for the development of novel therapeutics. The diastereomeric relationship between the fluorine, hydroxyl, and nitrile groups significantly influences the biological activity of these compounds. Therefore, the development of reliable, stereoselective synthetic routes is of critical importance.

This application note details a robust and adaptable protocol for the synthesis of both cis- and trans-1-fluoro-3-hydroxycyclobutanecarbonitrile, starting from the readily accessible 3-oxocyclobutanecarbonitrile.

Proposed Synthetic Pathway

The overall synthetic strategy is a two-step process:

  • Electrophilic Fluorination: Synthesis of the key intermediate, 1-fluoro-3-oxocyclobutanecarbonitrile, from 3-oxocyclobutanecarbonitrile.

  • Diastereoselective Reduction: Reduction of the cyclobutanone to the corresponding alcohol, with conditions tailored to favor either the cis or trans diastereomer.

Synthetic_Pathway start 3-Oxocyclobutanecarbonitrile intermediate 1-Fluoro-3-oxocyclobutanecarbonitrile start->intermediate Electrophilic Fluorination cis_product cis-1-Fluoro-3-hydroxycyclobutanecarbonitrile intermediate->cis_product Diastereoselective Reduction (Method A) trans_product trans-1-Fluoro-3-hydroxycyclobutanecarbonitrile intermediate->trans_product Diastereoselective Reduction (Method B)

Caption: Proposed two-step synthesis of diastereomeric 1-fluoro-3-hydroxycyclobutanecarbonitriles.

Experimental Protocols

Part 1: Synthesis of 1-Fluoro-3-oxocyclobutanecarbonitrile (Intermediate)

Scientific Rationale: The introduction of a fluorine atom at the α-position to the nitrile is proposed via an electrophilic fluorination. N-Fluorobenzenesulfonimide (NFSI) is a widely used and relatively mild electrophilic fluorinating agent. The reaction is typically carried out by first forming the enolate of the ketone, which then attacks the electrophilic fluorine of NFSI.

Materials and Reagents:

  • 3-Oxocyclobutanecarbonitrile

  • N-Fluorobenzenesulfonimide (NFSI)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-oxocyclobutanecarbonitrile (1.0 eq). Dissolve the starting material in anhydrous THF (to make a 0.5 M solution).

  • Enolate Formation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add a 2.0 M solution of LDA in THF/heptane/ethylbenzene (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Fluorination: In a separate flame-dried flask, dissolve NFSI (1.2 eq) in anhydrous THF (to make a 1.0 M solution). Add the NFSI solution dropwise to the enolate solution at -78 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-fluoro-3-oxocyclobutanecarbonitrile as a colorless oil.

Predicted Characterization Data (1-Fluoro-3-oxocyclobutanecarbonitrile):

AnalysisPredicted Data
¹H NMR δ 3.5-3.8 (m, 2H), 3.2-3.4 (m, 2H)
¹³C NMR δ 200-205 (C=O), 118-120 (CN), 90-95 (d, ¹JCF, CF), 45-50 (CH₂)
¹⁹F NMR δ -180 to -200 (m)
Mass Spec Expected M+H⁺
Part 2: Diastereoselective Reduction of 1-Fluoro-3-oxocyclobutanecarbonitrile

The stereochemical outcome of the reduction of the cyclobutanone is highly dependent on the steric bulk of the reducing agent. Attack of the hydride from the face opposite to the fluorine atom (anti-attack) will lead to the cis product, while attack from the same face (syn-attack) will yield the trans product.

Scientific Rationale: Small, unhindered hydride reagents such as sodium borohydride (NaBH₄) are expected to attack the carbonyl group from the less sterically hindered face. In the case of 1-fluoro-3-oxocyclobutanecarbonitrile, the fluorine atom is relatively small, and attack from the opposite face is generally favored, leading to the cis alcohol.[1]

Materials and Reagents:

  • 1-Fluoro-3-oxocyclobutanecarbonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (HPLC grade)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-3-oxocyclobutanecarbonitrile (1.0 eq) and dissolve it in anhydrous methanol (to make a 0.2 M solution).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction by TLC (3:1 hexanes/ethyl acetate) until the starting material is consumed.

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Add dichloromethane and water to the residue. Separate the layers and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield cis-1-fluoro-3-hydroxycyclobutanecarbonitrile.

Scientific Rationale: To favor the formation of the trans diastereomer, a sterically bulky reducing agent is required. L-Selectride® (lithium tri-sec-butylborohydride) is a highly hindered hydride source that will preferentially attack the carbonyl from the more accessible face, which in this case is syn to the fluorine atom, leading to the trans alcohol.[2]

Materials and Reagents:

  • 1-Fluoro-3-oxocyclobutanecarbonitrile

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) solution (1 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-fluoro-3-oxocyclobutanecarbonitrile (1.0 eq) and dissolve in anhydrous THF (to make a 0.2 M solution).

  • Reduction: Cool the solution to -78 °C. Slowly add L-Selectride® solution (1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 3 hours. Monitor by TLC (3:1 hexanes/ethyl acetate).

  • Quenching and Oxidation: Slowly add 1 M NaOH solution, followed by the careful dropwise addition of 30% H₂O₂ solution at -78 °C (Caution: exothermic reaction and gas evolution).

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Add diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield trans-1-fluoro-3-hydroxycyclobutanecarbonitrile.

Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The stereochemistry of the cis and trans isomers can be determined by ¹H NMR spectroscopy by analyzing the coupling constants between the protons on the cyclobutane ring.

Predicted NMR Data:

CompoundAnalysisPredicted Data
cis-Isomer ¹H NMR The proton at C3 (CH-OH) will have a larger coupling constant with the cis proton at C1 (CH-F).
¹⁹F NMR Unique chemical shift.
trans-Isomer ¹H NMR The proton at C3 (CH-OH) will have a smaller coupling constant with the trans proton at C1 (CH-F).
¹⁹F NMR Unique chemical shift, different from the cis-isomer.
High-Performance Liquid Chromatography (HPLC)

The diastereomeric ratio of the crude product and the purity of the isolated isomers should be determined by HPLC. A chiral stationary phase is recommended for baseline separation of the diastereomers.

Proposed HPLC Method:

  • Column: Chiral stationary phase column (e.g., Chiralcel® OD-H or similar).

  • Mobile Phase: A mixture of hexanes and isopropanol. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Workflow Diagram

Caption: Overall experimental workflow for the synthesis and analysis of this compound diastereomers.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the diastereoselective synthesis of cis- and trans-1-fluoro-3-hydroxycyclobutanecarbonitrile. By carefully selecting the appropriate reducing agent, researchers can selectively access either diastereomer in good yield and purity. The analytical methods described herein will enable accurate characterization and quantification of the products. This protocol serves as a valuable resource for chemists engaged in the synthesis of complex fluorinated molecules for applications in drug discovery and materials science.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Harada, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11537–11547. [Link]

  • Chemsrc. 3-Oxocyclobutanecarbonitrile. [Link]

  • Van der Eycken, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7149–7157. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]

  • Krishnamurthy, S., & Brown, H. C. (1976). Selective reductions. 19. Reaction of alkali metal trialkylborohydrides with selected organic compounds. A new, remarkably powerful and selective reducing agent, lithium tri-sec-butylborohydride. Journal of the American Chemical Society, 98(11), 3383–3384. [Link]

  • Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Reaction conditions for coupling 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for Coupling 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Introduction: The Strategic Value of this compound

The incorporation of small, strained, and fluorinated ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. These motifs can significantly enhance metabolic stability, modulate lipophilicity, and enforce specific vectoral exits from a core structure, thereby improving pharmacological properties.[1][2] this compound is a bifunctional building block of high interest, presenting a unique combination of a polar nitrile, a secondary alcohol, and a tertiary fluoride on a constrained cyclobutane ring.

This guide provides a detailed analysis of the reactivity of this scaffold and outlines robust protocols for its derivatization through various coupling strategies. The methodologies described herein are designed to be reproducible and adaptable, providing researchers with a reliable framework for incorporating this valuable motif into their drug discovery programs.

Chemical Profile and Strategic Reactivity Analysis

The synthetic utility of this compound is dictated by the differential reactivity of its three primary functional groups:

  • Secondary Hydroxyl (-OH): This is the most versatile functional handle for coupling reactions. As a nucleophile, it can participate directly in etherification reactions. More importantly, it can be readily converted into an excellent leaving group (e.g., triflate, tosylate, or halide), transforming the C3 position into an electrophilic center for transition-metal-catalyzed cross-coupling.

  • Tertiary Fluoride (-F): The C(sp³)-F bond is exceptionally strong and generally inert under standard cross-coupling conditions. While C-F bond activation is a known process, it requires specialized catalysts and harsh conditions and is unlikely to compete with reactions at the C3 position.[3] Its primary role is as a stable structural and electronic modulator.

  • Nitrile (-C≡N): The nitrile group is robust and typically acts as a spectator in the most common palladium-catalyzed coupling reactions.[4] It is tolerant of the basic and thermal conditions detailed in the subsequent protocols.

Therefore, the most logical and field-proven approach for elaborating this scaffold is to leverage the reactivity of the C3-hydroxyl group.

G Figure 1. Strategic Derivatization Workflow cluster_start Starting Material cluster_activation Functional Group Manipulation cluster_coupling Coupling Methodologies A 1-Fluoro-3-hydroxy- cyclobutanecarbonitrile B Activation of Hydroxyl (e.g., Conversion to Triflate -OTf) A->B Tf₂O, Pyridine E Williamson Ether Synthesis (C-O Bond Formation) A->E Ar-X or R-X, Base C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C Ar-B(OH)₂, Pd Catalyst, Base D Buchwald-Hartwig Amination (C-N Bond Formation) B->D R₂NH, Pd Catalyst, Base G Figure 2. Catalytic Cycle for Suzuki-Miyaura Coupling A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B R-OTf C [R-Pd(II)(OTf)L₂] Intermediate B->C D Transmetalation C->D Ar-B(OH)₂ + Base E [R-Pd(II)-ArL₂] Intermediate D->E F Reductive Elimination E->F R-Ar (Product) F->A

Sources

Application and Protocol for the Comprehensive ¹H and ¹⁹F NMR Analysis of 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The rigid, strained cyclobutane scaffold is also a prevalent motif in medicinal chemistry. The confluence of these structural features in 1-fluoro-3-hydroxycyclobutanecarbonitrile presents a molecule of significant interest, yet its structural elucidation demands a nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive framework for the ¹H and ¹⁹F NMR analysis of this molecule, detailing not just the "how" but the critical "why" behind each step. We will navigate the intricacies of sample preparation, the logic of parameter selection for both 1D and 2D NMR experiments, and a systematic approach to spectral interpretation, culminating in an unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the full power of NMR for the characterization of complex fluorinated compounds.

Introduction: The Analytical Challenge and Opportunity

This compound exists as a mixture of cis and trans diastereomers. The puckered nature of the cyclobutane ring, coupled with the strong electronegativity of the fluorine and nitrile substituents and the hydrogen-bonding capability of the hydroxyl group, creates a complex magnetic environment for the constituent nuclei. Standard 1D ¹H NMR alone is often insufficient for a complete and unambiguous assignment of all proton resonances and their stereochemical relationships. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus, however, provide a powerful analytical tool.[1] By synergistically employing ¹H and ¹⁹F NMR, along with two-dimensional correlation techniques, a complete structural and stereochemical picture can be confidently assembled.

This guide will systematically deconstruct the analytical process, providing field-tested protocols and the underlying scientific rationale.

Foundational Principles: ¹H and ¹⁹F NMR in Concert

¹H NMR Spectroscopy: The Proton's Perspective

The chemical shift of protons in cyclobutane rings is known to be deshielded compared to larger cycloalkanes, typically appearing around 1.98 ppm for the parent cyclobutane.[2][3] The introduction of electron-withdrawing groups like fluorine and nitrile will further deshield adjacent protons. The hydroxyl proton's chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.[4]

¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe.[5] Its chemical shifts are exquisitely sensitive to the local electronic environment, offering a wide spectral dispersion that often resolves signals that would overlap in a ¹H spectrum.[1] The chemical shift of fluorine in aliphatic fluorides can vary significantly, and the presence of other functional groups will influence its precise resonance frequency.[6][7]

J-Coupling: The Language of Connectivity

Spin-spin coupling (J-coupling) between ¹H and ¹⁹F nuclei provides invaluable information about through-bond connectivity.[8] These couplings can occur over multiple bonds, with the magnitude of the coupling constant (J) being dependent on the number of bonds separating the nuclei, their dihedral angle, and the nature of the intervening atoms.[9] Both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings will be critical for spectral assignment.

Experimental Workflow: From Sample to Spectrum

A logical and meticulous experimental workflow is paramount for obtaining high-quality, interpretable NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Weigh Analyte (5-25 mg for ¹H, 50-100 mg for ¹³C/2D) B Select Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) A->B C Dissolve and Filter into NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹⁹F NMR D->E F 2D COSY E->F G 2D HSQC F->G H 2D HMBC G->H I Process and Phase Spectra H->I J Assign Resonances I->J K Determine Stereochemistry J->K L Final Structure Confirmation K->L

Caption: A comprehensive workflow for the NMR analysis of this compound.

Detailed Protocols

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is the foundation of a high-quality NMR spectrum. The choice of solvent is critical; it must dissolve the analyte without reacting with it, and its residual signals should not obscure important resonances.[10] For a polar molecule like this compound, DMSO-d₆ is an excellent choice due to its high solvating power for polar organic molecules.[11] Chloroform-d (CDCl₃) is another common option, but the hydroxyl proton may exchange with trace acid, leading to broadening. Filtering the sample is a non-negotiable step to remove particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines.

Step-by-Step Methodology:

  • Weighing the Analyte: Accurately weigh 10-20 mg of this compound for ¹H and ¹⁹F NMR, or 50-100 mg if 2D experiments like ¹³C-based correlations are planned.[12][13] Use an analytical balance and an anti-static device to ensure accuracy.

  • Solvent Selection and Addition: Select a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Using a calibrated pipette, add approximately 0.6-0.7 mL of the solvent to the vial containing the analyte.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. A homogeneous solution is essential for sharp NMR signals.[12]

  • Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry 5 mm NMR tube. Ensure the final volume in the NMR tube is sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

  • Labeling: Clearly label the NMR tube with the sample identity.

Protocol 2: 1D ¹H and ¹⁹F NMR Data Acquisition

Rationale: The acquisition parameters must be carefully chosen to ensure accurate representation of the spectrum. For quantitative analysis, a longer relaxation delay (D1) is crucial to allow all nuclei to fully relax between pulses, ensuring that signal integrals are proportional to the number of nuclei.[1][14] The spectral width must be wide enough to encompass all expected signals.

¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for routine spectra, balancing signal intensity and acquisition time. For quantitative work, a 90-degree pulse is preferred.[15]
Spectral Width (SW)16 ppmSufficient to cover the typical chemical shift range for organic molecules.
Number of Scans (NS)16-64Dependent on sample concentration; adjust to achieve a good signal-to-noise ratio.
Relaxation Delay (D1)5 sA longer delay ensures accurate integration, especially for quantitative purposes.[1]
Acquisition Time (AQ)~2-4 sDetermines the digital resolution of the spectrum.

¹⁹F NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

ParameterRecommended ValueRationale
Pulse Programzg30Similar to ¹H NMR, a standard pulse sequence is sufficient.
Spectral Width (SW)250 ppmThe chemical shift range for ¹⁹F is much larger than for ¹H.[1]
Number of Scans (NS)64-256May require more scans than ¹H due to lower gyromagnetic ratio, though 100% abundance compensates.
Relaxation Delay (D1)5 sImportant for quantitative analysis and ensuring accurate integrals.[14]
Acquisition Time (AQ)~1-2 sAdequate for the broader signals often observed in ¹⁹F NMR.
Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

Rationale: While 1D spectra provide initial information, 2D NMR is indispensable for unambiguously connecting the atoms in the molecule.[16][17]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two or three bonds. This is the primary tool for tracing out the proton framework of the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is essential for assigning the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (like the nitrile carbon) and for piecing together the molecular fragments identified by COSY and HSQC.[18]

Typical 2D NMR Acquisition Parameters: These experiments are generally set up using standard, optimized parameter sets provided by the spectrometer manufacturer. The number of scans and acquisition times will need to be adjusted based on sample concentration.

Data Analysis and Interpretation: A Step-by-Step Guide

The process of interpreting the NMR data should be systematic, starting with the simplest spectra and building up a complete picture of the molecule.

interpretation_logic cluster_1d 1D Spectral Analysis cluster_2d 2D Correlation Analysis cluster_final Structure & Stereochemistry A Analyze ¹H NMR: - Identify number of signals - Integrate peaks - Analyze multiplicities C COSY: - Establish ¹H-¹H connectivities - Trace cyclobutane ring protons A->C B Analyze ¹⁹F NMR: - Identify fluorine signal(s) - Note ¹H-¹⁹F coupling B->C D HSQC: - Correlate each proton to its directly attached carbon C->D E HMBC: - Identify long-range ¹H-¹³C correlations - Confirm fragment connections - Assign quaternary carbons D->E F Assemble Fragments into Full Structure E->F G Analyze Coupling Constants (³JHH, ²JHF, ³JHF) to Determine Dihedral Angles and Stereochemistry F->G H Final Assignment of cis/trans Isomers G->H

Caption: A logical flow for the interpretation of 1D and 2D NMR data.

Predicted Spectral Features

Based on the structure of this compound, we can predict the following general features in the NMR spectra. The presence of cis and trans isomers will lead to two sets of signals.

Predicted ¹H and ¹⁹F NMR Data:

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹H
H-F (methine)~4.5 - 5.5ddd (doublet of doublet of doublets)Deshielded by the adjacent fluorine. Coupled to the fluorine and two sets of vicinal protons.
H-OH (hydroxyl)Variable (e.g., 1-5 in CDCl₃, higher in DMSO-d₆)s (broad or sharp)Chemical shift is highly solvent and concentration dependent.[4] May not show coupling.
H-CN (methine)~3.0 - 4.0m (multiplet)Deshielded by the nitrile group. Coupled to adjacent protons.
CH₂ (methylene)~2.0 - 3.0m (multiplet)Complex overlapping multiplets due to coupling to each other and to the methine protons.
¹⁹F
C-F ~ -180 to -220 (vs. CFCl₃)m (multiplet)The exact chemical shift will be sensitive to the stereochemistry.[7] Coupled to the geminal proton and vicinal protons.
Data Processing

Modern NMR software (e.g., Mnova, TopSpin, NMRium) should be used for data processing.[19][20][21] Key steps include:

  • Fourier Transformation: Converts the raw data (FID) into a frequency-domain spectrum.

  • Phasing: Corrects the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Flattens the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift axis using the residual solvent signal or an internal standard.

Structural Elucidation Walkthrough
  • ¹H Spectrum Analysis: Identify the distinct spin systems for the cis and trans isomers. The proton attached to the fluorine-bearing carbon will be the most downfield and will exhibit a large splitting due to the geminal ¹H-¹⁹F coupling.

  • ¹⁹F Spectrum Analysis: The ¹⁹F spectrum will likely show two complex multiplets, one for each isomer. The multiplicity will be due to coupling with the geminal and vicinal protons.

  • COSY Spectrum Analysis: Trace the connectivity of the protons around the cyclobutane ring for each isomer. For example, the H-F proton will show correlations to the adjacent methylene protons.

  • HSQC Spectrum Analysis: Assign the carbon signal for each protonated carbon.

  • HMBC Spectrum Analysis: Use the long-range correlations to confirm the overall structure. For example, the methylene protons should show a correlation to the nitrile carbon.

  • Stereochemical Assignment: The relative stereochemistry (cis vs. trans) can be determined by analyzing the magnitude of the vicinal coupling constants (³JHH) and the through-space interactions observed in a NOESY or ROESY experiment. The Karplus relationship, which relates dihedral angles to coupling constants, can be a useful guide.

Troubleshooting and Advanced Considerations

  • Signal Overlap: If signals in the ¹H spectrum are severely overlapped, consider using a higher field NMR spectrometer or a different solvent to induce changes in chemical shifts.[22]

  • Quantitative Analysis (qNMR): For determining the ratio of diastereomers or the absolute purity of the sample, quantitative NMR (qNMR) can be employed. This requires careful sample preparation with an internal standard and optimization of acquisition parameters, particularly the relaxation delay, to ensure accurate integration.[12][14][15]

  • Complex Coupling Patterns: The cyclobutane ring protons can exhibit complex, second-order coupling patterns. Spectral simulation software can be a valuable tool for deconvoluting these patterns and extracting accurate coupling constants.

Conclusion

The structural elucidation of this compound is a prime example of how a multi-faceted NMR approach can unravel molecular complexity. By systematically applying 1D ¹H and ¹⁹F NMR in conjunction with 2D correlation experiments, a complete and unambiguous assignment of the structure and stereochemistry of both diastereomers can be achieved. The protocols and interpretive strategies outlined in this guide provide a robust framework for researchers engaged in the synthesis and analysis of novel fluorinated compounds, ultimately accelerating the drug discovery and development process.

References

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  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Basrah Researches ((Sciences)) A, 47(1), 1-13.
  • L. Petrakis, & C. H. Sederholm. (1961). NMR Fluorine–Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 35(4), 1243-1248.
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Application Note & Protocol Guide: Strategic Protection of 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Pharmaceutical Intermediates

Abstract

1-Fluoro-3-hydroxycyclobutanecarbonitrile is a valuable bifunctional building block in modern medicinal chemistry. Its strained cyclobutane scaffold, combined with a fluorine substituent, offers a unique conformational and electronic profile desirable for developing novel therapeutics.[1] However, the presence of two chemically sensitive functional groups—a secondary alcohol and a nitrile—presents significant challenges for selective molecular elaboration. This guide provides a comprehensive overview of protecting group strategies to enable chemists to selectively modify one functional group while preserving the other. We will explore the rationale behind selecting appropriate protecting groups for the hydroxyl moiety, provide detailed, validated protocols for their installation and removal, and present a logical framework for designing synthetic routes that leverage these strategies.

Molecular Profile and Strategic Considerations

The synthetic utility of this compound is dictated by the distinct reactivity of its hydroxyl and nitrile groups. A successful synthetic campaign hinges on understanding the potential for unwanted side reactions and implementing a robust protection strategy.[2][3]

  • Hydroxyl Group (-OH): This group is nucleophilic and weakly acidic. It is incompatible with strongly basic reagents (e.g., organometallics, hydrides) and can be readily oxidized. The electron-withdrawing fluorine atom at the C1 position increases the acidity of the hydroxyl proton compared to a non-fluorinated analogue, making it more susceptible to deprotonation.[4]

  • Nitrile Group (-C≡N): The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it to an amide or a carboxylic acid.[5][6] It can also be reduced to a primary amine or serve as an electrophilic site for attack by strong nucleophiles like Grignard reagents.[5]

Direct protection of the nitrile group is often challenging and synthetically inefficient. Therefore, the most common and effective strategy involves the temporary masking of the hydroxyl group, which opens a wide array of synthetic transformations on the nitrile moiety.[7]

Protecting Group Strategies for the Hydroxyl Functionality

The choice of a protecting group is critical and must be tailored to the specific reaction conditions planned for subsequent steps.[8] The ideal protecting group is introduced in high yield, is stable to the intended reaction chemistry, and can be removed cleanly and selectively without affecting the rest of the molecule.[3][9] For this scaffold, silyl ethers are particularly advantageous due to their versatility and orthogonal removal conditions.

Silyl Ethers: The Workhorse Protection Strategy

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild deprotection methods.[10][11] The stability of the silyl ether is highly tunable by varying the steric bulk of the alkyl substituents on the silicon atom.[11]

The TBDMS group is robust enough to withstand a wide range of non-acidic and non-fluoride-based reagents, making it an excellent choice for many applications.[12] It is stable to organometallic reagents, most reducing agents, and many oxidizing conditions.

For transformations requiring greater stability, the more sterically hindered TIPS group is a superior choice. It exhibits enhanced stability towards acidic conditions and is cleaved more slowly by fluoride sources compared to TBDMS, allowing for selective deprotection if both groups are present in a molecule.[11]

Data Summary: Hydroxyl Protecting Groups
Protecting GroupCommon Reagents (Protection)Key Stability ProfileCommon Reagents (Deprotection)Relative Rate of Cleavage (Acid)Relative Rate of Cleavage (Fluoride)
TBDMS TBDMS-Cl, Imidazole, DMFStable to bases, organometallics, weak acidsTBAF, THF; HF•Pyridine; Acetic AcidModerateFast
TIPS TIPS-Cl, Imidazole, DMFStable to a wider pH range than TBDMSTBAF, THF; HF•PyridineSlowSlow
Benzyl (Bn) BnBr, NaH, THFVery stable to acid and baseH₂, Pd/C (Hydrogenolysis)Very SlowStable

Decision Framework for Synthetic Strategy

Choosing the correct protecting group is a critical decision point in the synthetic workflow. The following diagram illustrates a logical process for selecting an appropriate strategy based on the desired chemical transformation.

G start Desired Transformation on This compound q1 Target Functional Group? start->q1 nitrile Nitrile Modification q1->nitrile Nitrile hydroxyl Hydroxyl Modification q1->hydroxyl Hydroxyl q2 Reaction Conditions? nitrile->q2 oxidation Oxidation to Ketone (e.g., PCC, Swern) hydroxyl->oxidation inversion Stereochemical Inversion (e.g., Mitsunobu) hydroxyl->inversion organometallic Organometallic Addition (e.g., Grignard, Organolithium) q2->organometallic reduction Reduction to Amine (e.g., LiAlH₄, H₂/cat.) q2->reduction hydrolysis Controlled Hydrolysis to Amide/Acid q2->hydrolysis protect_oh Protect Hydroxyl Group organometallic->protect_oh reduction->protect_oh hydrolysis->protect_oh tbdms Use TBDMS Protection (Protocol 4.1) protect_oh->tbdms Standard tips Use TIPS Protection for Enhanced Stability protect_oh->tips Harsh Conditions deprotect Perform Nitrile Reaction, then Deprotect (Protocol 4.2) tbdms->deprotect tips->deprotect no_protect Nitrile is stable under anhydrous/non-hydrolytic conditions. No protection needed. oxidation->no_protect inversion->no_protect

Caption: Decision workflow for protecting group strategy.

Detailed Experimental Protocols

The following protocols are standardized procedures for the protection and deprotection of the hydroxyl group in this compound.

Protocol 4.1: Protection of the Hydroxyl Group as a TBDMS Ether

This protocol describes the conversion of the hydroxyl group to a tert-butyldimethylsilyl (TBDMS) ether, which is stable to a wide variety of reaction conditions.[12]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DMF (approx. 0.5 M concentration).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature. A white precipitate of imidazole hydrochloride will form.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-((tert-butyldimethylsilyl)oxy)-1-fluorocyclobutanecarbonitrile.

Protocol 4.2: Deprotection of the TBDMS Ether

This protocol uses tetra-n-butylammonium fluoride (TBAF) to efficiently and mildly cleave the TBDMS ether, regenerating the free hydroxyl group.[11][13]

Materials:

  • 3-((tert-butyldimethylsilyl)oxy)-1-fluorocyclobutanecarbonitrile

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to recover the pure this compound.

Conclusion

The strategic application of protecting groups is essential for the successful synthetic manipulation of this compound. By temporarily masking the reactive hydroxyl group, typically as a robust silyl ether like TBDMS, chemists can unlock a diverse range of transformations at the nitrile position. The protocols and decision-making framework provided in this guide offer a reliable foundation for researchers in drug discovery and development to efficiently incorporate this valuable fluorinated scaffold into complex molecular architectures.

References

  • Organic Chemistry Portal. Protective Groups. [Link][7]

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  • Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026). [Link][4]

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The Strategic Application of 1-Fluoro-3-hydroxycyclobutanecarbonitrile in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Antiviral Scaffolds

The relentless evolution of viral pathogens necessitates a continuous innovation in antiviral drug design. A particularly fruitful area of research lies in the development of nucleoside and nucleotide analogues, which can act as chain terminators or inhibitors of viral polymerases, effectively halting viral replication.[1] Within this class of therapeutics, carbocyclic nucleoside analogues, where the furanose ring is replaced by a cyclobutane moiety, have garnered significant attention. This structural modification imparts enhanced metabolic stability and can lead to improved pharmacokinetic profiles.[2]

The incorporation of fluorine into these carbocyclic scaffolds further augments their therapeutic potential.[3] The high electronegativity and small size of the fluorine atom can profoundly influence the electronic properties and conformation of the molecule, leading to enhanced binding affinity to viral enzymes and increased resistance to metabolic degradation.[4] 1-Fluoro-3-hydroxycyclobutanecarbonitrile emerges as a highly valuable and versatile starting material for the synthesis of a diverse array of fluorinated carbocyclic nucleoside analogues, offering a strategic entry point into this promising class of antiviral compounds.

This application note provides a detailed technical guide for researchers and drug development professionals on the utilization of this compound in the synthesis of antiviral drug candidates. We will explore the rationale behind its use, provide detailed synthetic protocols for its conversion into key antiviral intermediates, and present a hypothetical pathway to a novel carbocyclic nucleoside analogue.

The Strategic Advantage of the Fluorocyclobutane Moiety

The cyclobutane ring, as a bioisostere for the furanose ring in natural nucleosides, offers several key advantages in drug design:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational flexibility of the molecule, which can pre-organize the pharmacophoric groups into an optimal geometry for binding to the target enzyme.

  • Metabolic Stability: The absence of the glycosidic bond, which is susceptible to enzymatic cleavage, renders carbocyclic nucleosides more resistant to degradation by phosphorylases.[3]

  • Improved Lipophilicity: The replacement of the furanose oxygen with a methylene group generally increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes.

The strategic placement of a fluorine atom on the cyclobutane ring adds another layer of sophistication to the drug design:

  • Enhanced Binding Affinity: The C-F bond can participate in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the active site of viral polymerases.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby protons, which can be critical for molecular recognition and catalytic activity.

  • Blocked Metabolism: Fluorine substitution can block sites of oxidative metabolism, prolonging the half-life of the drug.[4]

Synthetic Pathways from this compound to Antiviral Intermediates

This compound is a chiral building block that provides a robust starting point for the synthesis of various carbocyclic nucleoside analogues. The nitrile and hydroxyl functionalities offer versatile handles for a range of chemical transformations. A general synthetic strategy involves the conversion of the nitrile group into an amine, which will ultimately be coupled with a nucleobase, and the manipulation of the hydroxyl group to install the desired stereochemistry and functional groups.

The following diagram illustrates a plausible synthetic workflow from this compound to a key aminocyclobutanol intermediate, a crucial precursor for carbocyclic nucleoside analogues.

G A This compound B Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole) A->B Step 1 C Protected Fluorocyclobutane Nitrile B->C D Reduction of Nitrile (e.g., LiAlH4 or H2/Raney Ni) C->D Step 2 E Protected Aminomethylcyclobutanol D->E F Deprotection (e.g., TBAF) E->F Step 3 G Aminomethyl-fluorocyclobutanol Intermediate F->G

Caption: General workflow for the conversion of this compound to a key aminocyclobutanol intermediate.

Protocol 1: Synthesis of (1R,3R)-1-(tert-Butyldimethylsilyloxy)-3-(aminomethyl)-1-fluorocyclobutane

This protocol details the conversion of this compound to a protected aminocyclobutanol intermediate.

Step 1: Protection of the Hydroxyl Group

  • Rationale: Protection of the hydroxyl group is essential to prevent its interference with the subsequent reduction of the nitrile. A tert-butyldimethylsilyl (TBDMS) group is chosen for its stability under the reduction conditions and its ease of removal.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

    • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the protected fluorocyclobutane nitrile.

Step 2: Reduction of the Nitrile to the Amine

  • Rationale: The nitrile group is reduced to a primary amine, which will serve as the attachment point for the nucleobase. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.

  • Procedure:

    • To a suspension of LiAlH4 (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of the protected fluorocyclobutane nitrile (1.0 eq) in anhydrous THF.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude protected aminomethylcyclobutanol. This product is often used in the next step without further purification.

Step 3: Deprotection of the Hydroxyl Group

  • Rationale: Removal of the TBDMS protecting group to yield the final aminocyclobutanol intermediate. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers.

  • Procedure:

    • Dissolve the crude protected aminomethylcyclobutanol (1.0 eq) in THF.

    • Add a 1 M solution of TBAF in THF (1.5 eq) at room temperature.

    • Stir the reaction for 2-4 hours and monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the pure aminomethyl-fluorocyclobutanol intermediate.

Hypothetical Synthesis of a Fluorinated Carbocyclic Nucleoside Analogue

The aminomethyl-fluorocyclobutanol intermediate is a versatile precursor for the synthesis of various carbocyclic nucleoside analogues. The following diagram illustrates a hypothetical pathway to a fluorinated carbocyclic adenosine analogue.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A Aminomethyl-fluorocyclobutanol Intermediate B Coupling with Nucleobase (e.g., 6-chloropurine, base) A->B Step 4 C Protected Fluorinated Carbocyclic Nucleoside Analogue B->C D Deprotection / Final Modification (if necessary) C->D Step 5 E Fluorinated Carbocyclic Adenosine Analogue D->E

Caption: Hypothetical pathway to a fluorinated carbocyclic adenosine analogue from the key intermediate.

Protocol 2: Synthesis of a Fluorinated Carbocyclic Adenosine Analogue (Hypothetical)

Step 4: Coupling with the Nucleobase

  • Rationale: A nucleophilic substitution reaction between the primary amine of the cyclobutane intermediate and an activated purine, such as 6-chloropurine, to form the N-glycosidic bond analogue.

  • Procedure:

    • To a solution of the aminomethyl-fluorocyclobutanol intermediate (1.0 eq) and 6-chloropurine (1.1 eq) in a suitable solvent such as n-butanol, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).

    • Heat the reaction mixture to reflux for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the protected fluorinated carbocyclic nucleoside analogue.

Step 5: Final Deprotection (if applicable)

  • Rationale: If any protecting groups were used on the nucleobase, they would be removed in this final step to yield the target antiviral compound. The specific conditions would depend on the protecting group used.

Data Summary and Characterization

The successful synthesis of the intermediates and the final product should be confirmed by standard analytical techniques. The following table provides expected data for the key compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (ppm)Expected ¹⁹F NMR (ppm)Expected Mass Spec (m/z) [M+H]⁺
This compoundC₅H₆FNO115.11Signals for cyclobutane protons, hydroxyl proton, and proton adjacent to fluorine.Singlet or multiplet116.05
Protected AminomethylcyclobutanolC₁₂H₂₆FNO₂Si263.43Signals for TBDMS group, cyclobutane protons, aminomethyl protons.Singlet or multiplet264.18
Fluorinated Carbocyclic Adenosine AnalogueC₁₀H₁₂FN₅O253.24Signals for purine protons, cyclobutane protons, aminomethyl protons, and hydroxyl proton.Singlet or multiplet254.11

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel fluorinated carbocyclic nucleoside analogues. Its strategic use allows for the efficient construction of antiviral candidates with enhanced metabolic stability and potentially improved biological activity. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers in the field of antiviral drug discovery to explore the vast potential of this and related fluorinated cyclobutane scaffolds. The continued development of synthetic methodologies utilizing such advanced building blocks will undoubtedly play a crucial role in the fight against viral diseases.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC - NIH. [Link]

  • Fluorinated Nucleosides: Synthesis and Biological Implication - PMC - PubMed Central. [Link]

  • Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents - NIH. [Link]

  • Nitrile-containing antiviral compounds - Google P
  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - PubMed. [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC - NIH. [Link]

  • Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Fluoro-3-hydroxycyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-fluoro-3-hydroxycyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and overcome common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your results.

I. Synthetic Strategy Overview

The most direct and common synthetic route to this compound involves a two-stage process. The first stage is the synthesis of the precursor, 3-hydroxycyclobutanecarbonitrile, followed by a deoxyfluorination step to introduce the fluorine atom. This guide is structured to address potential issues in both of these critical stages.

Synthesis_Workflow A Starting Materials (e.g., Epichlorohydrin, Cyclobutanone) B Synthesis of 3-Hydroxycyclobutanecarbonitrile A->B Cyanation/ Reduction C Purification of Precursor B->C Chromatography/ Crystallization D Deoxyfluorination C->D Fluorinating Agent (e.g., DAST) E Final Product This compound D->E F Purification and Analysis E->F Deoxyfluorination_Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack by Fluoride cluster_2 Potential Side Reaction: Elimination A R-OH C [R-O-SF2-NEt2]+ A->C + DAST B DAST E R-F C->E + F- (SN2) F Alkene C->F Base, Heat (E2) D F-

Technical Support Center: Purification of 1-Fluoro-3-hydroxycyclobutanecarbonitrile Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for the chromatographic purification of 1-Fluoro-3-hydroxycyclobutanecarbonitrile diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable chiral building blocks. The presence of multiple stereocenters, coupled with the unique electronic properties imparted by the fluorine atom and the polarity of the hydroxyl and nitrile groups, presents a significant purification challenge.[1][2][3]

This document moves beyond standard protocols to provide a deeper understanding of the method development process, offering causal explanations for experimental choices and robust troubleshooting strategies to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Which primary chromatographic technique is recommended for separating the diastereomers of this compound?

A1: For this specific class of molecule, Supercritical Fluid Chromatography (SFC) is often the preferred starting point, followed by chiral High-Performance Liquid Chromatography (HPLC).

  • Supercritical Fluid Chromatography (SFC): SFC is highly advantageous due to its use of supercritical CO2 as the primary mobile phase.[4] The low viscosity and high diffusivity of the mobile phase allow for faster separations and higher efficiency compared to HPLC.[5][6] This is particularly beneficial for preparative scale work, as it significantly reduces the consumption of toxic organic solvents, aligning with green chemistry principles.[4] Given the polar nature of your molecule (hydroxyl and nitrile groups), SFC with alcohol modifiers (like methanol) is exceptionally effective.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a powerful and ubiquitous technique. While diastereomers can sometimes be separated on achiral stationary phases (like silica or C18) because they have different physical properties, achieving baseline resolution often requires a chiral stationary phase (CSP).[2][7] HPLC offers a vast library of available CSPs and mobile phase combinations, providing broad versatility.

Q2: How does the presence of a fluorine atom impact the chromatographic separation?

A2: The fluorine atom introduces several effects that can be leveraged for separation. Its high electronegativity alters the molecule's dipole moment and hydrogen bonding capabilities. This can change how each diastereomer interacts with the stationary phase, potentially enhancing selectivity that might not be present in a non-fluorinated analogue.[8][9] In some cases, fluorinated phases can offer complementary selectivity to traditional C18 columns.[10] Furthermore, fluorine can influence the pKa of nearby functional groups, which is a critical parameter when using pH to control retention in reversed-phase HPLC.

Q3: My molecule has two chiral centers. Does this mean I need to use a chiral column?

A3: Not necessarily, but it is highly probable. Diastereomers possess different physical properties and therefore can, in principle, be separated on standard achiral columns (e.g., silica, C18, phenyl-hexyl).[11] However, the differences may be too subtle for effective separation. Chiral stationary phases (CSPs) are designed to interact stereoselectively with chiral molecules, forming transient diastereomeric complexes.[12] These specific interactions often provide the dramatic selectivity needed for baseline resolution of all stereoisomers. For molecules with multiple chiral centers, a systematic approach combining chiral and achiral chromatography may be necessary to resolve all isomers.[2][13]

Q4: Should I run my separation in normal-phase or reversed-phase mode?

A4: The choice depends on your primary technique.

  • For SFC: The system inherently behaves like a highly efficient normal-phase separation. You will use supercritical CO2 with a polar organic modifier, typically an alcohol.

  • For HPLC: Both are viable, but normal-phase is often more successful for diastereomer and enantiomer separations on polysaccharide-based CSPs. The solvents used (e.g., hexane/isopropanol) are effective at promoting the specific hydrogen bonding and dipole-dipole interactions required for chiral recognition. Reversed-phase (e.g., water/acetonitrile) can also be used, particularly with certain bonded CSPs (like CHIRALPAK® OJ-RH) or for molecules with sufficient hydrophobicity.

Chromatographic Method Development Workflow

The following diagram outlines a systematic approach to developing a purification method for your diastereomers.

Purification Workflow for Diastereomers Crude Crude Diastereomeric Mixture Screening Primary Technique Screening Crude->Screening SFC SFC Method Dev. (Preferred) Screening->SFC Start Here HPLC HPLC Method Dev. Screening->HPLC Alternative SFC_Opt Optimize SFC (Modifier, Gradient, BPR) SFC->SFC_Opt HPLC_Opt Optimize HPLC (Mobile Phase, Column, Temp) HPLC->HPLC_Opt Resolution Resolution > 1.5? SFC_Opt->Resolution HPLC_Opt->Resolution Scaleup Preparative Scale-Up Resolution->Scaleup Yes Troubleshoot Troubleshoot/ Re-screen Columns Resolution->Troubleshoot No Pure Isolated Pure Diastereomers Scaleup->Pure Troubleshoot->Screening Re-evaluate

Caption: Systematic workflow for diastereomer purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and purification.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Poor or No Resolution Between Diastereomers 1. Incorrect Stationary Phase: The chosen column (chiral or achiral) does not offer sufficient selectivity for the subtle structural differences between the diastereomers.[2] 2. Inappropriate Mobile Phase: The solvent system may be too strong (eluting compounds too quickly) or too weak, or it may not promote the specific interactions (e.g., hydrogen bonding) needed for separation.Solutions: 1. Screen Multiple Columns: Test a range of stationary phases with different selectivities. For chiral columns, screen polysaccharide-based (amylose, cellulose) and Pirkle-type columns.[14] For achiral columns, test silica, diol, or cyano phases in normal-phase or phenyl-hexyl in reversed-phase. 2. Modify the Mobile Phase: In SFC, alter the alcohol co-solvent (Methanol vs. Ethanol vs. Isopropanol). In HPLC, change the ratio of polar/non-polar solvents or switch solvent systems entirely (e.g., Hexane/IPA to Hexane/Ethanol). Adding a small amount of an additive (acidic or basic) can significantly alter selectivity by protonating/deprotonating the analyte or stationary phase.[5]
Peak Tailing or Asymmetric Peaks 1. Secondary Interactions: The hydroxyl or nitrile group may be interacting strongly with active sites (e.g., acidic silanols) on the silica support of the stationary phase. 2. Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[15] 3. Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase or the injection solvent may be too strong, causing precipitation on the column head.[12][16]Solutions: 1. Use Additives: Add a small concentration (0.1-0.2%) of an acid (e.g., TFA, acetic acid) or a base (e.g., DEA, TEA) to the mobile phase. This masks the active sites on the silica and improves peak shape. The choice of acid/base depends on the analyte's nature. 2. Reduce Injection Mass: Perform a loading study by injecting progressively smaller amounts of your sample until a symmetrical peak is achieved. 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume to minimize peak distortion.[12]
Irreproducible Retention Times 1. Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially after a gradient run or solvent changeover.[17] 2. Temperature Fluctuation: Ambient temperature changes can affect mobile phase viscosity and interaction kinetics, causing retention time drift.[15] 3. "Memory Effects": Particularly on chiral columns, additives from previous runs can adsorb to the stationary phase and alter its selectivity in subsequent analyses.[17]Solutions: 1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. 2. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. A typical starting temperature is 35-40°C. 3. Dedicate Columns: If possible, dedicate a specific chiral column to a single method or class of compounds to avoid cross-contamination from additives.[17] If a column must be reused, implement a rigorous washing protocol before switching methods.
Low Analyte Signal (No UV Chromophore) The cyclobutane core and its functional groups (fluoro, hydroxyl, nitrile) have very poor absorbance in the standard UV range (210-400 nm).Solutions: 1. Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used as they do not require a chromophore. Mass Spectrometry (MS) is also an excellent choice and provides mass confirmation. 2. Derivatization: If only UV detection is available, consider a pre-column derivatization step to attach a UV-active tag to the hydroxyl group. This adds complexity but can be effective.[18] Note that this may create new diastereomers that also need to be separated.

Experimental Protocols

Protocol 1: Chiral SFC Method Screening

This protocol provides a starting point for developing a separation using SFC. The goal is to quickly screen different columns and co-solvents to identify promising conditions.

  • System Preparation:

    • Instrument: Analytical SFC system with UV or MS detection.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvents): Methanol, Ethanol, Isopropanol (IPA).

    • Back Pressure Regulator (BPR): Set to 150 bar.

    • Column Temperature: 40°C.

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in Methanol or Ethanol to a concentration of ~1 mg/mL. Ensure the sample is fully dissolved.[12]

  • Column Screening:

    • Select a set of 3-4 chiral columns with diverse selectivities. A recommended starting set includes:

      • An amylose-based column (e.g., CHIRALPAK® IA, AS-H).

      • A cellulose-based column (e.g., CHIRALPAK® IB, OD-H).

      • A Pirkle-type or other CSP if available.

  • Screening Method:

    • Flow Rate: 3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: 5% to 40% Co-solvent over 5 minutes, hold at 40% for 1 minute.

    • Procedure: Run the gradient method on each column with each co-solvent (Methanol, Ethanol, IPA).

  • Data Analysis:

    • Examine the chromatograms for any separation between the diastereomers.

    • Identify the column/co-solvent combination that provides the best selectivity (largest separation between peaks).

    • Proceed to optimization by converting the promising gradient condition to an isocratic method for improved resolution and easier scale-up.

Troubleshooting Logic for SFC/HPLC Method Development

This diagram illustrates a decision-making process when encountering poor separation.

Troubleshooting Poor Resolution Start Initial Run Shows Poor Resolution (Rs < 1.5) Check_K Are Peaks Retained? (k' > 1) Start->Check_K Weak_MP Decrease Mobile Phase Strength (e.g., lower % modifier) Check_K->Weak_MP No Check_Shape Are Peaks Tailing? Check_K->Check_Shape Yes Weak_MP->Check_Shape Add_Mod Add Mobile Phase Modifier (0.1% TFA or DEA) Check_Shape->Add_Mod Yes Opt_Params Optimize Other Parameters (Temp, Flow Rate) Check_Shape->Opt_Params No Add_Mod->Opt_Params Change_Col Screen Different Stationary Phase Opt_Params->Change_Col Still Poor Success Resolution Achieved Opt_Params->Success Improved Change_Col->Start Re-run

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.).
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • Trouble with chiral separations. (2020).
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydrobor
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016).
  • Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development. (2015).
  • Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). (2021).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form
  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. (n.d.).
  • Novel Separation Approach for Multiple Chiral Center Molecules. (n.d.). Sigma-Aldrich.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.).
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com.
  • 6 Top Chiral Chromatography Questions. (2020). Regis Technologies.
  • H bonds: a new age of diastereoselective radical fluorination. (n.d.). Royal Society of Chemistry.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.

Sources

Preventing decomposition of 1-Fluoro-3-hydroxycyclobutanecarbonitrile during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Fluoro-3-hydroxycyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights to help you navigate the potential challenges associated with the stability of this molecule and prevent its decomposition during reactions.

Introduction: Understanding the Instability of this compound

This compound is a valuable synthon due to its unique combination of functional groups: a fluorine atom, a hydroxyl group, and a nitrile, all situated on a strained cyclobutane ring. This very structural complexity, however, is also the source of its potential instability. The inherent ring strain of the cyclobutane core, estimated to be around 26 kcal/mol, makes it susceptible to ring-opening reactions.[1][2] Furthermore, the molecule is essentially a β-hydroxynitrile (or cyanohydrin), a class of compounds known to undergo reversible retro-Henry or retro-aldol type reactions, especially under basic conditions.[3][4][5] The presence of an electron-withdrawing fluorine atom can further influence the reactivity of the molecule.

This guide will address common decomposition pathways and provide actionable strategies to mitigate them, ensuring the integrity of your starting material and the success of your reactions.

Troubleshooting Guide & FAQs

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I'm observing a significant loss of my starting material and the formation of what appears to be a ketone or aldehyde byproduct. What is happening?

Answer: This is a classic sign of a retro-Henry or retro-aldol type decomposition . This compound, being a β-hydroxynitrile, can undergo a base-catalyzed fragmentation. The reaction is reversible and involves the cleavage of the C1-C2 bond to generate a transient aldehyde or ketone and a cyanide anion.[3][4][5]

Plausible Mechanism: Base-Catalyzed Decomposition

The decomposition is initiated by the deprotonation of the hydroxyl group, forming an alkoxide. This is followed by the elimination of the cyanide anion, leading to the formation of 3-fluorocyclobutanone.

G cluster_0 Decomposition Pathway start 1-Fluoro-3-hydroxy- cyclobutanecarbonitrile alkoxide Alkoxide Intermediate start->alkoxide Deprotonation base Base (e.g., amine, hydroxide) products 3-Fluorocyclobutanone + CN⁻ alkoxide->products Retro-Henry/ Retro-Aldol side_reaction Further Reactions (e.g., polymerization) products->side_reaction

Caption: Base-catalyzed decomposition of this compound.

Troubleshooting & Prevention
StrategyRationale
Strictly Anhydrous Conditions The presence of water can facilitate the retro-Henry reaction.[4] Ensure all solvents and reagents are rigorously dried.
Avoid Strong Bases Even weak bases like triethylamine can catalyze this decomposition. If a base is necessary, consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge.
Low Reaction Temperatures Elevated temperatures can provide the energy needed to overcome the activation barrier for decomposition.[6][7] Running reactions at 0 °C or below can significantly suppress this side reaction.
Protect the Hydroxyl Group Converting the hydroxyl group to a more stable ether or silyl ether can prevent the initial deprotonation step.[8][9][10]
Question 2: My reaction is performed under acidic conditions, yet I am still seeing decomposition. What other pathways could be at play?

Answer: While more stable under acidic conditions than basic ones, decomposition can still occur, primarily through two pathways: acid-catalyzed dehydration and ring-opening .

Plausible Mechanism 1: Acid-Catalyzed Dehydration

Protonation of the hydroxyl group creates a good leaving group (water), which can be eliminated to form a cyclobutenyl cation. This can then be trapped by a nucleophile or rearrange.

Plausible Mechanism 2: Acid-Catalyzed Ring Opening

The strained cyclobutane ring can be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[11] Protonation of the nitrile or hydroxyl group can initiate a cascade of rearrangements leading to more stable acyclic products.

G cluster_1 Acid-Catalyzed Decomposition Pathways start 1-Fluoro-3-hydroxy- cyclobutanecarbonitrile protonated_oh Protonated Hydroxyl start->protonated_oh Protonation protonated_cn Protonated Nitrile start->protonated_cn Protonation acid Acid (e.g., HCl, H₂SO₄) dehydration Dehydration Product (Cyclobutene) protonated_oh->dehydration Elimination of H₂O ring_opening Ring-Opened Products protonated_cn->ring_opening Ring Cleavage

Caption: Potential acid-catalyzed decomposition routes.

Troubleshooting & Prevention
StrategyRationale
Use Mild Lewis Acids If an acid catalyst is required, consider using milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) instead of strong Brønsted acids.
Control Stoichiometry Use only a catalytic amount of acid whenever possible. Excess acid can promote side reactions.
Maintain Low Temperatures As with base-catalyzed decomposition, lower temperatures can help prevent these acid-mediated pathways.[6][7]
Protect the Hydroxyl Group A protected hydroxyl group is less likely to be protonated and eliminated.[8][9][10]
Question 3: I'm trying to perform a reaction on the nitrile group, but I'm getting low yields and a complex mixture of products. What should I consider?

Answer: The nitrile group can be challenging to work with in the presence of the other functional groups.[12][13][14][15] Hydrolysis of the nitrile to a carboxylic acid or amide can occur under both acidic and basic conditions.[13][15] Additionally, strong reducing agents intended for the nitrile can also react with the cyclobutane ring.

Experimental Protocol: Protecting the Hydroxyl Group

To prevent interference from the hydroxyl group during reactions targeting the nitrile, protection is often the most effective strategy. A silyl ether is a common and reliable choice.[9][10]

Step-by-Step Methodology: Silylation of this compound

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 eq) or imidazole (1.5 eq).

  • Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G cluster_2 Hydroxyl Protection Workflow start 1-Fluoro-3-hydroxy- cyclobutanecarbonitrile protected TBDMS-Protected Compound start->protected Silylation reagents TBDMSCl, Base (e.g., Imidazole) reaction_cn Reaction at Nitrile protected->reaction_cn deprotection Deprotection (e.g., TBAF) reaction_cn->deprotection final_product Final Product deprotection->final_product

Caption: Workflow for reactions involving the nitrile group.

Summary of Key Recommendations

ConditionRecommendationRationale for Preventing Decomposition
pH Avoid both strong acids and strong bases. Aim for neutral or weakly acidic/basic conditions where possible.Minimizes retro-Henry/aldol fragmentation (base-catalyzed) and acid-catalyzed dehydration/ring-opening.
Temperature Maintain low temperatures (0 °C or below) for all reactions and handling.Reduces the thermal energy available for decomposition pathways.[6][7]
Atmosphere Use an inert atmosphere (nitrogen or argon) and anhydrous solvents.Prevents moisture-initiated side reactions.[4]
Functional Group Protection Protect the hydroxyl group as a silyl ether or other suitable protecting group before performing reactions at other sites.Blocks the primary sites for base- and acid-catalyzed decomposition.[8][9][10]

By carefully controlling your reaction conditions and considering the inherent reactivity of this compound, you can successfully employ this valuable building block in your synthetic strategies.

References

  • Bach, T. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition, 50(5), 1000-1044. Available at: [Link]

  • Conner, M. L., & Brown, M. K. (2016). [2+ 2] Cycloaddition of Terminal Alkenes with Allenoates. The Journal of Organic Chemistry, 81(17), 8050-8060. Available at: [Link]

  • Fang, W. Y., & Qin, H. L. (2019). A Simple and Practical One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry, 84(9), 5803-5812. Available at: [Link]

  • Gao, H., Chen, J. Y., Peng, Z., Feng, L., Tung, C. H., & Wang, W. (2022). Iron-Catalyzed Acceptorless Dehydrogenative Cyanation of Aldehydes and Alcohols. The Journal of Organic Chemistry, 87(16), 10848-10857. Available at: [Link]

  • Griengl, H., & Gross, J. (2011). Asymmetric Retro‐Henry Reaction Catalyzed by Hydroxynitrile Lyase from Hevea brasiliensis. Advanced Synthesis & Catalysis, 353(14‐15), 2695-2700. Available at: [Link]

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Navigating Nucleophilic Substitution on 1-Fluoro-3-hydroxycyclobutanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reaction optimization of nucleophilic substitution on 1-fluoro-3-hydroxycyclobutanecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

Introduction to the Chemistry

This compound is a valuable building block in medicinal chemistry due to its compact and rigid cyclobutane core, which can serve as a bioisostere for larger or more flexible moieties. The presence of three distinct functional groups—a fluorine leaving group, a hydroxyl group, and a nitrile—offers multiple avenues for chemical modification. However, this trifunctionality also presents unique challenges in achieving selective nucleophilic substitution at the C1 position without engaging in unwanted side reactions.

This guide will focus on the Sₙ2 reaction at the C1 position, providing insights into overcoming the inherent hurdles of this specific transformation.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when performing nucleophilic substitution on this compound.

Q1: What are the primary challenges in performing nucleophilic substitution on this substrate?

A1: The main challenges stem from the inherent properties of the molecule:

  • Ring Strain: Cyclobutane rings possess significant angle strain, which can influence reactivity.[1]

  • Competing Nucleophilic Sites: The hydroxyl group can act as a nucleophile, potentially leading to intramolecular side reactions or requiring a protecting group strategy.

  • Basicity of Nucleophiles: Strong bases can induce elimination reactions (E2) as a competitive pathway to substitution (Sₙ2).

  • Stereochemistry: The substitution reaction proceeds with inversion of configuration, which needs to be considered in the synthesis of stereochemically defined products.[2][3]

Q2: Does the hydroxyl group need to be protected?

A2: Protection of the hydroxyl group is highly recommended, especially when using basic nucleophiles or strong bases in the reaction. The alkoxide formed under basic conditions can act as an intramolecular nucleophile, leading to undesired epoxide formation or other rearrangements. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers (Bn).[4][5][6] The choice of protecting group will depend on the overall synthetic strategy and the orthogonality of deprotection conditions.

Q3: How does the choice of solvent affect the reaction?

A3: The choice of solvent is critical for a successful Sₙ2 reaction. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity. Protic solvents, like alcohols, can hydrogen bond with the nucleophile, reducing its reactivity.

Q4: What are the most common side reactions to be aware of?

A4: Besides the desired Sₙ2 product, several side reactions can occur:

  • E2 Elimination: Strong, sterically hindered bases can promote the elimination of HF to form a cyclobutene derivative.

  • Intramolecular etherification: If the hydroxyl group is deprotonated, it can attack the electrophilic carbon center, leading to a bicyclic ether.

  • Reaction at the Nitrile: While generally less reactive towards nucleophiles than the C-F bond in this context, strong nucleophiles under harsh conditions could potentially interact with the nitrile group.[7]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by thin-layer chromatography (TLC) if the starting material and product have different polarities. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to quantify the conversion and identify any side products.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the nucleophilic substitution on this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion - Insufficiently reactive nucleophile.- Low reaction temperature.- Inappropriate solvent.- Deactivation of the nucleophile.- Switch to a more potent nucleophile.- Gradually increase the reaction temperature, monitoring for side product formation.- Use a polar aprotic solvent like DMF or DMSO.- Ensure anhydrous conditions to prevent nucleophile protonation.
Formation of Elimination Byproduct - Nucleophile is too basic or sterically hindered.- High reaction temperature.- Use a less basic, "softer" nucleophile.- Employ a non-hindered base if a base is required.- Lower the reaction temperature.
Multiple Products Observed - Lack of protecting group on the hydroxyl function.- Competing Sₙ1 pathway leading to racemization.- Decomposition of starting material or product.- Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS-Cl, BnBr).- Ensure conditions favor the Sₙ2 mechanism (polar aprotic solvent, good nucleophile).- Run the reaction at a lower temperature and for a shorter duration.
Difficulty in Product Isolation - Product is highly polar and water-soluble.- Emulsion formation during aqueous workup.- Use continuous liquid-liquid extraction.- Employ solid-phase extraction (SPE).- Saturate the aqueous phase with NaCl to reduce the polarity of the aqueous layer.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether)

This protocol describes a general procedure for the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq).

  • Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with a Primary Amine

This protocol provides a general method for the amination of the TBDMS-protected substrate.

Materials:

  • 1-Fluoro-3-(tert-butyldimethylsilyloxy)cyclobutanecarbonitrile

  • Primary amine (e.g., benzylamine) (2.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-fluoro-3-(tert-butyldimethylsilyloxy)cyclobutanecarbonitrile (1.0 eq) in anhydrous DMF, add the primary amine (2.0 eq) and K₂CO₃ (3.0 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing the Process

Reaction Workflow

Reaction_Workflow cluster_start Starting Material cluster_protection Protection Step cluster_substitution Nucleophilic Substitution cluster_deprotection Deprotection (Optional) cluster_product Final Product start 1-Fluoro-3-hydroxy cyclobutanecarbonitrile protect Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) start->protect substitute Sₙ2 Reaction (Nucleophile, Base, Solvent) protect->substitute deprotect Remove Protecting Group (e.g., TBAF) substitute->deprotect product Substituted 3-hydroxy cyclobutanecarbonitrile deprotect->product

Caption: General workflow for the nucleophilic substitution on this compound.

Troubleshooting Logic

Troubleshooting_Logic start Reaction Issue low_conversion {Low/No Conversion | <50% product} start->low_conversion side_products {Side Products Observed | Multiple spots on TLC} start->side_products cause_low {Possible Causes | - Low Reactivity - Wrong Conditions - Reagent Degradation} low_conversion->cause_low cause_side {Possible Causes | - Elimination (E2) - Intramolecular Rxn - Racemization (Sₙ1)} side_products->cause_side sol_low_reactivity Solution: - Increase Temperature - Use Stronger Nucleophile cause_low->sol_low_reactivity Reactivity Issue sol_low_conditions Solution: - Change to Polar Aprotic Solvent - Check Reagent Purity cause_low->sol_low_conditions Condition Issue sol_side_elimination Solution: - Lower Temperature - Use Less Basic Nucleophile cause_side->sol_side_elimination Elimination sol_side_intramolecular Solution: - Protect Hydroxyl Group cause_side->sol_side_intramolecular Other Side Rxns

Caption: A decision tree for troubleshooting common problems in the reaction.

References

  • Placais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Cyclobutane Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all marketed pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2] Concurrently, the cyclobutane motif has garnered significant interest as a conformationally rigid scaffold that can provide novel three-dimensional diversity and serve as a bioisosteric replacement for more flexible or metabolically labile groups.[1] The fusion of these two powerful strategies—fluorination and the use of cyclobutane scaffolds—has given rise to a valuable class of building blocks for drug discovery.[3]

This guide provides a comparative analysis of the reactivity of key fluorinated cyclobutane building blocks, focusing on how the degree and position of fluorination, as well as stereochemistry, influence their chemical behavior. We will delve into the underlying mechanistic principles, supported by experimental data, to provide researchers, scientists, and drug development professionals with the insights needed to effectively utilize these versatile synthons.

The Influence of Fluorination on Physicochemical Properties: A Comparative Overview

Before exploring their reactivity, it is crucial to understand how fluorination impacts the fundamental physicochemical properties of cyclobutane building blocks. The number of fluorine atoms on an alkyl substituent (CH₂F vs. CHF₂ vs. CF₃) and their stereochemical arrangement (cis vs. trans) significantly modulate acidity (pKa) and lipophilicity (logP).

A systematic study of 1,2- and 1,3-disubstituted cyclobutanes bearing fluoroalkyl groups has revealed clear trends.[1][4] As expected, the acidity of carboxylic acid and amine functionalities on the cyclobutane ring increases with the number of fluorine atoms due to the powerful electron-withdrawing inductive effect of the fluoroalkyl groups.[1]

Table 1: Comparative pKa and logP Data for a Series of 1,3-Disubstituted Fluorinated Cyclobutane Building Blocks [4]

Substituent (R)IsomerpKa (Amine HCl)pKa (Carboxylic Acid)logP (Model Amide)
CH₂Fcis9.84.81.8
CH₂Ftrans9.74.81.8
CHF₂cis9.04.42.1
CHF₂trans8.94.42.1
CF₃cis8.14.12.4
CF₃trans8.04.12.7

Data extracted from Grygorenko et al. and presented for illustrative comparison.[4]

Interestingly, while the lipophilicity generally increases with the number of fluorine atoms (CH₂F ≤ CHF₂ < CF₃), the stereochemistry plays a crucial role, particularly for the more heavily fluorinated analogues.[1] For instance, cis-CF₃ and -C₂F₅ substituted cyclobutanes exhibit significantly lower lipophilicity than their trans counterparts.[1] This phenomenon is attributed to conformational differences that influence the molecular electrostatic potential surface.[1]

Comparative Reactivity: A Deeper Dive into Reaction Manifolds

The reactivity of fluorinated cyclobutanes is a nuanced interplay of ring strain, stereoelectronics, and the inductive effects of the fluorine substituents. Here, we compare the behavior of these building blocks in key classes of chemical transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution at a carbon atom on the cyclobutane ring is a critical transformation for further functionalization. The rate and mechanism (Sₙ1 vs. Sₙ2) are highly dependent on the stability of the carbocation intermediate or the accessibility of the carbon center for backside attack.

Influence of Fluorination on Carbocation Stability:

The strong electron-withdrawing nature of fluorine destabilizes adjacent carbocations. Therefore, the propensity for Sₙ1-type reactions is expected to decrease with increasing fluorination. Computational studies on fluorinated carbocations can provide quantitative insights into this destabilization effect.

Non-fluorinated > Monofluoromethyl > Difluoromethyl > Trifluoromethyl

Sₙ2 Reactivity:

For Sₙ2 reactions, steric hindrance and the electronic nature of the electrophilic carbon are paramount. The increasing electron-withdrawing effect of the fluoroalkyl group can make the carbon atom more electrophilic, potentially accelerating the reaction. However, steric hindrance from the fluoroalkyl group could counteract this effect.

Experimental Protocol: Comparative Nucleophilic Substitution

A competition experiment can be designed to qualitatively compare the Sₙ2 reactivity of different fluorinated cyclobutane tosylates.

Objective: To compare the relative rates of nucleophilic substitution of 1-bromo-2-(fluoromethyl)cyclobutane, 1-bromo-2-(difluoromethyl)cyclobutane, and 1-bromo-2-(trifluoromethyl)cyclobutane with a common nucleophile.

Materials:

  • Equimolar amounts of the three fluorinated cyclobutyl bromides

  • Sodium iodide

  • Acetone

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution in acetone containing equimolar concentrations of the three fluorinated cyclobutyl bromides and the internal standard.

  • Prepare a separate solution of sodium iodide in acetone.

  • At time t=0, mix the two solutions at a constant temperature (e.g., 50 °C).

  • Withdraw aliquots from the reaction mixture at regular time intervals.

  • Quench the reaction in each aliquot by adding water and extracting with diethyl ether.

  • Analyze the organic extracts by GC-MS to determine the relative concentrations of the starting materials and the corresponding iodide substitution products.

  • Plot the disappearance of each starting material over time to compare their relative reaction rates.

Expected Outcome: The relative rates will provide an indication of the influence of the CH₂F, CHF₂, and CF₃ groups on the Sₙ2 reactivity of the cyclobutane ring.

Elimination Reactions: The Role of Stereochemistry

Elimination reactions of substituted cyclobutanes to form cyclobutenes are common and are significantly influenced by the stereochemical relationship between the leaving group and the proton being abstracted.

A study on the elimination of mesylates from cis- and trans-2-(fluoroalkyl)cyclobutane-1-carboxylic acids revealed a significant impact of stereochemistry on the reaction outcome.[1] Typically, the trans-substituted mesylates cleanly undergo elimination to the corresponding cyclobutene. In contrast, the cis-isomers can undergo partial cleavage of the mesylate group, likely through the participation of the neighboring carboxylic acid group, leading to the formation of hydroxycarboxylic acid byproducts.[1] This highlights the importance of considering the stereochemistry of the starting material when planning synthetic routes involving elimination reactions.

Ring-Opening Reactions

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. The presence of fluorine can influence the regioselectivity and kinetics of these transformations.

Nucleophilic Ring-Opening:

Electron-withdrawing groups can activate the cyclobutane ring towards nucleophilic attack. While unsubstituted cyclobutane is generally unreactive towards nucleophiles, appropriately substituted cyclobutanes can undergo ring-opening.[5] For example, donor-acceptor cyclobutanes can be opened by electron-rich arenes, thiols, and selenols in the presence of a Lewis acid like AlCl₃.[6] The electron-withdrawing nature of fluoroalkyl groups would be expected to facilitate such nucleophilic ring-opening reactions.

Electrophilic and Radical Ring-Opening:

Ring-opening can also be initiated by electrophiles or radicals. For instance, the reaction of 1,1-disubstituted cyclopropanes with hypervalent iodine reagents can lead to 1,3-difluorination and 1,3-oxyfluorination via an electrophilic ring-opening mechanism.[7] Similar reactivity patterns could be anticipated for fluorinated cyclobutanes.

Radical-induced ring-opening provides another avenue for the functionalization of these strained rings. The formation of a carbon-centered radical on the cyclobutane ring can lead to β-scission and ring-opening. The stability of the resulting radical will dictate the facility of this process.

Experimental Workflow: Comparative Radical-Initiated Ring-Opening

This workflow outlines a general procedure to compare the susceptibility of different fluorinated cyclobutanes to radical-induced ring-opening.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_analysis Analysis cluster_outcome Outcome Comparison start1 CH2F-Cyclobutane conditions Radical Initiator (e.g., AIBN) + Radical Trap (e.g., BrCCl3) Heat or UV light start1->conditions start2 CHF2-Cyclobutane start2->conditions start3 CF3-Cyclobutane start3->conditions analysis GC-MS Analysis of Reaction Mixture conditions->analysis outcome Compare rates of disappearance of starting materials and formation of ring-opened products analysis->outcome cluster_sn2 SN2 Reaction Pathway cluster_computational Computational Analysis Reactants Reactants Transition State Transition State Reactants->Transition State ΔG‡ Products Products Transition State->Products DFT Calculations DFT Calculations DFT Calculations->Transition State Geometry & Energy Orbital Analysis (NBO) Orbital Analysis (NBO) Orbital Analysis (NBO)->Transition State Stereoelectronic Effects

Caption: The role of computational chemistry in elucidating SN2 reaction mechanisms for fluorinated cyclobutanes.

Conclusion and Future Outlook

Fluorinated cyclobutane building blocks represent a rapidly evolving class of synthons with immense potential in drug discovery and materials science. Their reactivity is a complex function of the number and position of fluorine atoms, as well as the stereochemistry of the cyclobutane ring. Understanding these nuances is key to their effective application.

This guide has provided a comparative overview of the physicochemical properties and reactivity of these building blocks, highlighting key trends in nucleophilic substitution, elimination, and ring-opening reactions. The importance of stereoelectronic effects in dictating reaction outcomes has also been emphasized.

Future research in this area will likely focus on the development of novel catalytic methods for the selective functionalization of fluorinated cyclobutanes, as well as a more quantitative understanding of their reaction kinetics. The continued synergy between experimental and computational chemistry will be crucial in unraveling the intricate details of their reactivity and paving the way for the design of next-generation pharmaceuticals and advanced materials.

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A Comprehensive Guide to the Structure-Activity Relationship of 1-Fluoro-3-hydroxycyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is perpetual. The cyclobutane ring, a motif gaining increasing attention, provides a rigid framework that can enforce specific pharmacophoric presentations.[1] This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored, class of compounds: 1-Fluoro-3-hydroxycyclobutanecarbonitrile derivatives.

While extensive SAR studies on this specific scaffold are not yet widely published, this guide will provide a comparative analysis based on established principles in medicinal chemistry and data from closely related structural analogs. We will explore the anticipated impact of substituting at various positions of the core molecule, supported by experimental data from analogous series of compounds.

The this compound Scaffold: A Platform for Innovation

The core structure of this compound presents a unique combination of functionalities on a conformationally restricted cyclobutane ring. This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a target protein by reducing the entropic penalty of binding.[1]

The key features of this scaffold are:

  • A quaternary carbon center bearing a fluorine atom and a nitrile group.

  • A hydroxyl group at the C3 position, which can act as a hydrogen bond donor and acceptor.

  • Two distinct stereochemical relationships between the substituents (cis and trans), allowing for fine-tuning of the molecule's three-dimensional shape.

The interplay of these features provides a rich landscape for chemical modification and SAR exploration.

Deconstructing the Structure-Activity Relationship: A Predictive Analysis

Based on SAR studies of related fluorinated and cyclobutane-containing molecules, we can infer the likely impact of structural modifications on the biological activity of this compound derivatives.

The Significance of the Fluorine Atom

The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. In many instances, fluorine substitution enhances metabolic stability, membrane permeability, and binding affinity. For a series of fluorinated benzenesulfonamides, specific fluorination patterns were found to be crucial for their inhibitory activity against amyloid-β aggregation.[2]

For the this compound scaffold, the fluorine atom is expected to:

  • Modulate the acidity of the alpha-proton , potentially influencing interactions with the biological target.

  • Engage in hydrogen bonding or dipole-dipole interactions within the target's binding pocket.

  • Block metabolic oxidation at the C1 position, thereby increasing the compound's half-life.

The Role of the Hydroxyl Group

The hydroxyl group at the C3 position is a critical determinant of activity, primarily through its ability to form hydrogen bonds. Its orientation (cis or trans relative to the other substituents) will significantly impact the molecule's interaction with a target protein.

Derivatization of this hydroxyl group can lead to:

  • Ethers and Esters: These modifications can alter the compound's lipophilicity, solubility, and potential to act as a prodrug.

  • Replacement with other functional groups: Substituting the hydroxyl group with an amine, for example, would introduce a basic center and a new hydrogen bonding pattern, drastically changing the SAR.

The Versatility of the Nitrile Group

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for a carbonyl group or a terminal alkyne. Furthermore, it can be chemically transformed into other functional groups, such as:

  • Carboxylic acids: By hydrolysis, to introduce a negatively charged group.

  • Tetrazoles: As a more metabolically stable acidic group.

  • Amidines or Guanidines: To introduce a basic, positively charged moiety.

Each of these transformations would be expected to have a profound effect on the biological activity of the resulting derivative.

Comparative Analysis: Hypothetical SAR Data

To illustrate the potential SAR trends, the following table presents hypothetical data for a series of this compound derivatives tested against a generic kinase enzyme. This data is illustrative and based on trends observed in similar compound classes.

Compound IDR1 (at C2/C4)R2 (at C3-OH)StereochemistryIC50 (nM)
1 HHcis500
2 HHtrans150
3 MethylHtrans80
4 PhenylHtrans25
5 HMethyl (ether)trans300
6 HAcetyl (ester)trans200
  • The trans stereoisomer (Compound 2 ) is more active than the cis isomer (Compound 1 ), suggesting a specific spatial arrangement of the functional groups is required for optimal binding.

  • Substitution at the C2/C4 position with small hydrophobic groups (Compound 3 ) or aromatic rings (Compound 4 ) enhances potency, indicating a potential hydrophobic pocket in the enzyme's active site.

  • Modification of the hydroxyl group (Compounds 5 and 6 ) reduces activity, highlighting its importance as a key interacting group.

Experimental Protocols

To enable researchers to explore the SAR of this compound class, we provide the following generalized experimental protocols.

General Synthetic Procedure for this compound Derivatives

The synthesis of substituted this compound derivatives can be approached through a multi-step sequence starting from a suitable cyclobutane precursor.

G start Commercially available 3-hydroxycyclobutanecarbonitrile step1 Protection of the hydroxyl group (e.g., TBDMS) start->step1 step2 Fluorination at C1 (e.g., Selectfluor) step1->step2 step3 Alkylation/Arylation at C2/C4 (via enolate formation) step2->step3 step4 Deprotection of the hydroxyl group (e.g., TBAF) step3->step4 step5 Modification of the hydroxyl group (e.g., etherification) step4->step5 step6 Modification of the nitrile group (e.g., hydrolysis) step4->step6 final Target Derivatives step4->final step5->final step6->final

Caption: General synthetic workflow for derivatives.

Step-by-step methodology:

  • Protection: Protect the hydroxyl group of commercially available 3-hydroxycyclobutanecarbonitrile[3] with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether.

  • Fluorination: Introduce the fluorine atom at the C1 position using an electrophilic fluorinating agent like Selectfluor.

  • Diversification: Generate an enolate at the C2/C4 position and react it with a range of electrophiles (e.g., alkyl halides, aryl halides) to introduce substituents.

  • Deprotection: Remove the protecting group from the hydroxyl group using an appropriate reagent, such as tetrabutylammonium fluoride (TBAF) for a TBDMS group.

  • Further Modification: The deprotected alcohol and the nitrile can be further functionalized using standard organic chemistry transformations.

In Vitro Biological Assay: Kinase Inhibition

A common application for novel small molecules is the inhibition of protein kinases. The following is a generalized protocol for assessing the inhibitory activity of the synthesized derivatives.

G start Prepare serial dilutions of test compounds step1 Add kinase, substrate, and ATP to microplate wells start->step1 step2 Add test compounds to respective wells step1->step2 step3 Incubate at room temperature step2->step3 step4 Add detection reagent (e.g., ADP-Glo) step3->step4 step5 Measure luminescence step4->step5 end Calculate IC50 values step5->end

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, its specific peptide substrate, and ATP.

  • Add the test compounds to the wells.

  • Incubate the plate at room temperature for 1 hour.

  • Add a detection reagent that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Measure the luminescence signal using a plate reader.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its rigid nature and the presence of key functional groups provide a solid foundation for designing compounds with high potency and selectivity. While this guide has presented a predictive SAR based on analogous structures, the true potential of this scaffold will only be unlocked through systematic synthesis and biological evaluation of a diverse library of derivatives. Future work should focus on exploring the stereochemical space of these molecules and expanding the range of substituents at all available positions.

References

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The Strategic Advantage of 1-Fluoro-3-hydroxycyclobutanecarbonitrile in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the molecular architect—the medicinal chemist—is constantly seeking novel building blocks that confer strategic advantages. The ideal scaffold should not only provide a rigid framework for the precise spatial orientation of pharmacophoric elements but also imbue the molecule with favorable physicochemical and pharmacokinetic properties. It is in this context that small, strained ring systems have garnered significant attention, with the cyclobutane moiety emerging as a particularly versatile and underutilized motif.[1] This guide delves into the specific advantages of a uniquely functionalized scaffold, 1-fluoro-3-hydroxycyclobutanecarbonitrile, in drug design. Through a comparative analysis supported by experimental data, we will elucidate how the strategic incorporation of fluorine, hydroxyl, and nitrile functionalities onto a rigid cyclobutane core can address key challenges in drug development, such as metabolic instability and suboptimal polarity.

The Cyclobutane Scaffold: A Foundation for Innovation

Cyclobutane rings, once considered mere chemical curiosities, are increasingly being incorporated into drug candidates to enhance a multitude of properties.[1] Their inherent ring strain and puckered conformation provide a three-dimensional architecture that can lock flexible molecules into a bioactive conformation, thereby improving potency and selectivity.[1] Furthermore, cyclobutanes can serve as bioisosteric replacements for larger, more flexible, or metabolically labile groups, offering a pathway to improved drug-like properties.[1]

The Power of Three: Deconstructing the Advantages of this compound

The true potential of the cyclobutane scaffold is unlocked through judicious functionalization. The this compound motif is a prime example of how multi-functionalization can lead to a synergistic improvement in molecular properties. Let us dissect the contribution of each functional group:

The Impact of Fluorine: Enhancing Metabolic Stability and Modulating Basicity

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[2] The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[2] By replacing a metabolically labile C-H bond with a C-F bond, the overall metabolic half-life of a compound can be significantly extended.

Furthermore, the high electronegativity of fluorine can have a profound impact on the electronic properties of neighboring functional groups. For instance, in a comparative study of fluorinated and non-fluorinated phenylcycloalkylamines, the presence of a fluorine atom on the cyclobutane ring was found to decrease the basicity (pKa) of the amine by approximately 0.8 units. This modulation of basicity can be crucial for optimizing a drug's interaction with its target and for fine-tuning its absorption, distribution, metabolism, and excretion (ADME) profile.

The Hydroxyl Group: A Key Player in Polarity and Target Engagement

The hydroxyl group introduces a polar center into the molecule, which can significantly impact its solubility and ability to form hydrogen bonds. In drug design, hydrogen bonding is a critical component of molecular recognition, and the strategically placed hydroxyl group on the cyclobutane ring can act as a hydrogen bond donor or acceptor, leading to enhanced binding affinity for the target protein.

The Nitrile Group: A Versatile Bioisostere and Polar Modifier

The nitrile group is a versatile functional group in medicinal chemistry. It can serve as a bioisostere for a carbonyl group or a terminal alkyne, and its linear geometry and electronic properties can be exploited to fine-tune molecular interactions. As a polar group, the nitrile contributes to the overall polarity of the molecule, which can be balanced with other substituents to achieve the desired lipophilicity for optimal cell permeability and bioavailability.

A Comparative Analysis: Physicochemical Properties

A technical guide from BenchChem provides a compelling comparison of the physicochemical properties of 3-hydroxy-3-methylcyclobutanecarbonitrile and its fluoro- and methoxy- bioisosteres. While this analog is methylated at the 3-position, the trends observed are highly informative for understanding the impact of fluorine substitution.

Property3-hydroxy-3-methylcyclobutanecarbonitrile3-fluoro-3-methylcyclobutanecarbonitrile3-methoxy-3-methylcyclobutanecarbonitrile
Molecular Formula C₆H₉NOC₆H₈FNOC₇H₁₁NO
Molecular Weight 111.14 g/mol 113.13 g/mol 125.17 g/mol
XLogP3 -0.40.10.2
Hydrogen Bond Donor Count 100
Hydrogen Bond Acceptor Count 222
Polar Surface Area 44.02 Ų23.79 Ų32.99 Ų
(Data sourced from a BenchChem technical guide. It is important to note that this data is for a methylated analog and should be considered as an illustrative comparison.)

Key Observations:

  • Lipophilicity (XLogP3): The introduction of fluorine increases the lipophilicity (from -0.4 to 0.1) compared to the parent hydroxyl compound. This is a common and often desirable effect of fluorination, as it can improve membrane permeability. The methoxy group also increases lipophilicity.

  • Hydrogen Bonding: The replacement of the hydroxyl group with fluorine eliminates a hydrogen bond donor, which can have significant implications for target binding and solubility.

  • Polar Surface Area (PSA): Fluorination significantly reduces the polar surface area compared to the hydroxyl analog. This reduction in PSA can lead to improved cell permeability and oral bioavailability.

For the non-fluorinated parent scaffold, 3-hydroxycyclobutanecarbonitrile, the following computed properties are available from PubChem:

PropertyValue
Molecular Weight 97.12 g/mol
XLogP3 -0.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Polar Surface Area 44 Ų
(Data sourced from PubChem CID 22408685)[3]

These calculated values for the direct parent scaffold further support the trends observed in the methylated analog comparison, highlighting the significant impact of fluorination on key physicochemical properties.

Application in Drug Design: A Case Study in JAK Inhibitors

The strategic advantages of small, strained, and functionalized rings are particularly evident in the design of Janus kinase (JAK) inhibitors. JAKs are a family of enzymes that play a crucial role in inflammatory and autoimmune diseases.[4] Several approved and clinical-stage JAK inhibitors incorporate small, rigid scaffolds to achieve high potency and selectivity.

While a specific drug candidate featuring the this compound moiety with publicly available data is not yet prominent, the rationale for its use is strongly supported by existing research. For instance, the JAK inhibitor, {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, utilizes a cyano-substituted azetidine ring.[4] This demonstrates the utility of a nitrile-bearing small ring in this therapeutic area, likely to modulate polarity and engage in specific interactions within the kinase active site. The addition of a fluorine and a hydroxyl group to a cyclobutane core, as in our topic molecule, would offer further opportunities to fine-tune the ADME properties and enhance target binding through hydrogen bonding and metabolic resistance.

The logical progression of incorporating such a scaffold is clear:

G cluster_0 Drug Design Strategy cluster_1 Scaffold Functionalization Lead_Compound Lead Compound (e.g., with flexible or metabolically labile group) Bioisosteric_Replacement Bioisosteric Replacement with Cyclobutane Scaffold Lead_Compound->Bioisosteric_Replacement Advantage_1 Improved Rigidity & Conformational Lock Bioisosteric_Replacement->Advantage_1 Functionalization Introduction of F, OH, CN (1-Fluoro-3-hydroxy- cyclobutanecarbonitrile) Bioisosteric_Replacement->Functionalization Optimized_Candidate Optimized Drug Candidate (Improved PK/PD Profile) Advantage_1->Optimized_Candidate Advantage_2 Enhanced Metabolic Stability (F) Functionalization->Advantage_2 Advantage_3 Modulated Polarity (OH, CN) Functionalization->Advantage_3 Advantage_4 Improved Target Binding (OH) Functionalization->Advantage_4 Advantage_2->Optimized_Candidate Advantage_3->Optimized_Candidate Advantage_4->Optimized_Candidate G cluster_0 LogD Determination Workflow start Prepare n-octanol and buffered aqueous phases add_compound Add test compound to the two-phase system start->add_compound equilibrate Shake to equilibrate add_compound->equilibrate separate Centrifuge to separate phases equilibrate->separate quantify_octanol Quantify compound in n-octanol phase separate->quantify_octanol quantify_aqueous Quantify compound in aqueous phase separate->quantify_aqueous calculate Calculate LogD quantify_octanol->calculate quantify_aqueous->calculate G cluster_0 Metabolic Stability Assay Workflow start Prepare reagents: - Compound - Liver microsomes - Buffer - NADPH pre_incubate Pre-incubate compound and microsomes at 37°C start->pre_incubate start_reaction Initiate reaction with NADPH pre_incubate->start_reaction time_points Take samples at various time points start_reaction->time_points quench Quench reaction with cold acetonitrile time_points->quench process_samples Centrifuge to remove protein quench->process_samples analyze Analyze supernatant by LC-MS/MS process_samples->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: In vitro metabolic stability assay workflow.

Conclusion

The this compound scaffold represents a compelling building block for modern drug discovery. The strategic combination of a rigid cyclobutane core with fluorine, hydroxyl, and nitrile functionalities offers a powerful approach to simultaneously address multiple challenges in lead optimization. The introduction of fluorine can enhance metabolic stability and modulate the basicity of nearby functional groups, while the hydroxyl and nitrile groups provide opportunities for tuning polarity and engaging in specific, high-affinity interactions with the biological target. As the demand for drug candidates with superior pharmacokinetic and pharmacodynamic profiles continues to grow, the thoughtful application of such multi-functionalized scaffolds will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

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A Comparative Guide to the Quality Control of 1-Fluoro-3-hydroxycyclobutanecarbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the structural rigidity and unique three-dimensional arrangement of small carbocycles, such as cyclobutanes, offer medicinal chemists a powerful tool for optimizing the pharmacological profiles of drug candidates.[1] 1-Fluoro-3-hydroxycyclobutanecarbonitrile, a functionalized cyclobutane, represents a key building block in the synthesis of innovative therapeutics. Its distinct stereochemistry and the presence of fluorine, a hydroxyl group, and a nitrile moiety provide multiple points for molecular elaboration, while influencing physicochemical properties like metabolic stability and binding affinity.[2][3]

This guide provides a comprehensive overview of the critical quality control (QC) parameters for this compound, offering a comparative analysis with alternative building blocks and detailing the experimental methodologies required to ensure its identity, purity, and suitability for pharmaceutical research and drug development.

The Strategic Importance of Quality Control for Novel Building Blocks

For researchers, scientists, and drug development professionals, the quality of starting materials and intermediates is paramount. Impurities, including stereoisomers and process-related byproducts, can have profound consequences on the outcome of a synthetic campaign, leading to reduced yields, the formation of undesirable side products, and, in a clinical context, potential safety concerns. Therefore, a robust quality control strategy is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance, as outlined in the International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients.

This guide is structured to provide a holistic understanding of the QC parameters for this compound, from fundamental principles to practical application.

Core Quality Control Parameters for this compound

A comprehensive quality control monograph for this compound should encompass the following key attributes:

Parameter Acceptance Criteria Analytical Technique(s)
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, FTIR
Assay ≥ 97.0%HPLC-UV or GC-FID
Isomeric Purity (cis/trans) Report ratio (e.g., ≥ 98:2 for a specific isomer)Chiral HPLC or GC-FID on a chiral column
Enantiomeric Purity For a single enantiomer, ≥ 99.0% e.e.Chiral HPLC or GC-FID on a chiral column
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS
Inorganic Impurities (e.g., heavy metals) Meets pharmacopeial limitsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Elucidating the Molecular Fingerprint: Identity Testing

Confirmation of the chemical structure is the foundational step in quality control. A combination of spectroscopic techniques provides an unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments is necessary to confirm its constitution and stereochemistry.

  • ¹H NMR Spectroscopy provides information on the number and connectivity of protons in the molecule. The spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of stereoisomers. Key features to look for include multiplets for the cyclobutane ring protons, a signal for the hydroxyl proton, and characteristic splitting patterns arising from coupling to the fluorine atom. Online prediction tools can provide a theoretical spectrum to aid in interpretation.[4][5][6]

  • ¹³C NMR Spectroscopy reveals the number of unique carbon environments. The spectrum should show distinct signals for the carbon bearing the nitrile group, the carbon attached to the hydroxyl group, the carbon bonded to fluorine, and the remaining ring carbons. The chemical shifts will be influenced by the electronegativity of the substituents.[7][8]

  • ¹⁹F NMR Spectroscopy is a highly sensitive technique specific for fluorine-containing compounds. The spectrum of this compound is expected to show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural information. Computational methods can be used to predict the ¹⁹F NMR chemical shift with reasonable accuracy.[2][9][10]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be employed. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, characteristic fragmentation may involve the loss of the nitrile group (CN), the hydroxyl group (OH), or cleavage of the cyclobutane ring.[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The IR spectrum of this compound should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, typically broad around 3300 cm⁻¹), the nitrile group (C≡N stretch, around 2250 cm⁻¹), and the carbon-fluorine bond (C-F stretch, in the region of 1000-1400 cm⁻¹).

Purity Assessment: A Multi-faceted Approach

Purity is a critical quality attribute that encompasses the control of isomeric forms (both geometric and optical) and process-related impurities.

Chromatographic Techniques for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorses of purity analysis in the pharmaceutical industry.

  • Reversed-Phase HPLC (RP-HPLC) with UV detection is a versatile method for determining the overall purity (assay) of this compound and for separating it from non-isomeric impurities. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common starting point.

  • Chiral Chromatography is essential for separating the enantiomers and diastereomers (cis/trans isomers) of this compound. Both chiral HPLC and chiral GC can be employed. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds.[12][13][14][15] The choice of the mobile phase (normal-phase, reversed-phase, or polar organic) can significantly impact the separation.

Workflow for Quality Control of this compound
A simplified workflow for the quality control of this compound.

Comparative Analysis with Alternative Building Blocks

The choice of a building block in drug design is often a balance of desired physicochemical properties and synthetic accessibility. Here, we compare this compound with its non-fluorinated analog and a five-membered ring counterpart.

Building Block Key Structural Feature Impact on Physicochemical Properties Synthetic Accessibility
This compound Fluorine at C1, puckered cyclobutane ringIncreased metabolic stability, altered pKa of nearby functional groups, potential for specific fluorine-protein interactions.More complex, multi-step synthesis.[16]
3-Hydroxycyclobutanecarbonitrile Non-fluorinated cyclobutane ringHigher polarity compared to the fluorinated analog, may be more susceptible to metabolic oxidation.Generally more accessible synthetically.[17]
3-Hydroxycyclopentanecarbonitrile Five-membered cyclopentane ringLower ring strain than cyclobutane, leading to different conformational preferences and potentially different biological activity.Synthesis is well-established.

The introduction of a fluorine atom can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidation. Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of adjacent functional groups, which can be crucial for optimizing drug-target interactions. While cyclopentane rings are less strained than cyclobutanes, the rigid and more three-dimensional nature of the cyclobutane scaffold can be advantageous for locking a molecule into a bioactive conformation.[1][18][19]

Experimental Protocols

The following are representative protocols for the key analytical techniques. These should be optimized and validated for the specific instrumentation and laboratory conditions.

Protocol 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Compare the observed chemical shifts, coupling constants, and integration values with the expected values for the structure.

Protocol 2: HPLC-UV for Assay and Impurity Profiling
  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a standard of known concentration. Calculate the assay and impurity levels based on the peak areas.

Protocol 3: Chiral HPLC for Isomeric Purity
  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (for normal-phase) or a buffered aqueous/organic mixture (for reversed-phase). The exact composition will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase.

  • Analysis: Inject the sample and determine the ratio of the cis/trans isomers and the enantiomeric excess of the desired enantiomer.

Conclusion

The rigorous quality control of this compound is a critical prerequisite for its successful application in drug discovery and development. A multi-technique approach, combining spectroscopic and chromatographic methods, is essential to fully characterize this building block and ensure its identity, purity, and isomeric integrity. By understanding the rationale behind each quality control parameter and implementing robust analytical methodologies, researchers can proceed with confidence in their synthetic endeavors, ultimately contributing to the development of novel and effective therapeutics.

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A Comparative Benchmark: Unveiling the Potential of 1-Fluoro-3-hydroxycyclobutanecarbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established approach to fine-tune molecular properties and enhance therapeutic potential. Fluorinated scaffolds, valued for their ability to modulate lipophilicity, metabolic stability, and binding affinity, are integral to the modern drug designer's toolkit. Among the diverse array of these scaffolds, 1-fluoro-3-hydroxycyclobutanecarbonitrile emerges as a compelling, yet underexplored, building block. This guide provides a comprehensive benchmarking of this compound against other commonly employed fluorinated scaffolds, supported by established experimental protocols to empower researchers in their quest for superior drug candidates.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a molecule can induce profound changes in its physicochemical and pharmacological properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, while the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism.[1][2] Furthermore, fluorination can influence molecular conformation and lipophilicity, thereby impacting cell permeability and target engagement. This multifaceted influence makes fluorinated scaffolds highly sought after in lead optimization.[3][4]

Introducing this compound: A Scaffold of Interest

The this compound scaffold integrates several key features beneficial for drug design. The cyclobutane ring provides a rigid, three-dimensional framework that can effectively orient functional groups into a desired vector space, potentially improving target binding.[3][4][5] The hydroxyl group offers a hydrogen bond donor and acceptor, while the nitrile group can act as a polar feature or a bioisostere for other functional groups.[6] The strategic placement of a fluorine atom is anticipated to modulate the molecule's electronic properties and metabolic stability.

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its non-fluorinated counterpart, 3-hydroxycyclobutanecarbonitrile, and the well-documented effects of fluorination. The non-fluorinated analog has a computed XlogP of -0.2, indicating a high degree of polarity.[6] The introduction of fluorine is expected to increase lipophilicity, a critical parameter for cell permeability.

Comparative Analysis with Other Fluorinated Scaffolds

To understand the potential advantages of this compound, it is essential to benchmark it against other commonly used fluorinated scaffolds.

Trifluoromethyl Group (-CF3)

The trifluoromethyl group is one of the most prevalent fluorine-containing motifs in pharmaceuticals.[1] It is known to significantly increase lipophilicity and can enhance metabolic stability by blocking oxidation of an attached methyl group. However, the strong electron-withdrawing nature of the -CF3 group can drastically alter the pKa of nearby functionalities.

Fluoroaromatics

Incorporating fluorine into aromatic rings is a common strategy to modulate electronic properties and block metabolic oxidation of the ring. The effect on lipophilicity is generally additive with each fluorine substitution.

Other Fluorinated Aliphatic Rings

Fluorinated cyclopropanes, cyclopentanes, and cyclohexanes are also employed to introduce conformational rigidity and modulate physicochemical properties.[7][8][9] The impact of fluorination on these scaffolds is dependent on the ring size and the position of the fluorine atom.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated and known physicochemical properties of this compound in comparison to other relevant scaffolds.

ScaffoldRepresentative StructurePredicted/Experimental logPPredicted/Experimental pKaKey Attributes
This compound this compoundPredicted: > -0.2Predicted: Weakly acidic (alcohol)3D scaffold, H-bond donor/acceptor, polar nitrile
3-Hydroxycyclobutanecarbonitrile3-Hydroxycyclobutanecarbonitrile-0.2 (Computed)[6]Weakly acidic (alcohol)Polar, 3D scaffold
TrifluoroethanolTrifluoroethanol0.3812.4Simple acyclic, increased acidity
1-Fluoro-3-methylcyclobutane1-Fluoro-3-methylcyclobutane1.9 (Computed)[10]N/ALipophilic, 3D scaffold
1-Fluoro-3-propylcyclopentane1-Fluoro-3-propylcyclopentane3.4 (Computed)[9]N/AHighly lipophilic, 3D scaffold

Experimental Protocols for Scaffold Evaluation

To provide a framework for the empirical evaluation of this compound and other novel scaffolds, we present the following detailed experimental protocols.

Determination of Lipophilicity (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol saturated with water and water saturated with n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water in a screw-cap vial.

  • Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the octanol and aqueous phases.

  • Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram: Lipophilicity (logP) Determination Workflow

logP_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution partition Partitioning prep_stock->partition prep_solvents Prepare Saturated Octanol and Water prep_solvents->partition equilibration Equilibration (Shaking) partition->equilibration separation Phase Separation (Centrifugation) equilibration->separation quantification Quantification (HPLC/LC-MS) separation->quantification calculation Calculate logP quantification->calculation

Caption: Workflow for logP determination.

Assessment of Metabolic Stability using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11][12][13]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system.

  • Incubation: Pre-warm the reaction mixture and a solution of the test compound to 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram: Metabolic Stability Assay Workflow

metabolic_stability_workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Microsomes and NADPH System pre_warm Pre-warm to 37°C prep_reagents->pre_warm initiate Initiate Reaction pre_warm->initiate sampling Time-course Sampling and Quenching initiate->sampling process Sample Processing (Centrifugation) sampling->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for metabolic stability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, mimicking the gastrointestinal barrier.[14][15]

Protocol:

  • Plate Preparation: Coat the filter of a donor plate with a lipid solution (e.g., lecithin in dodecane).

  • Compound Preparation: Prepare a solution of the test compound in a buffer at the desired pH (e.g., pH 7.4) in a donor plate.

  • Assay Setup: Place the lipid-coated donor plate into an acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.

Diagram: PAMPA Workflow

pampa_workflow prep_plate Prepare Donor Plate (Lipid Coating) setup_assay Assemble Donor and Acceptor Plates prep_plate->setup_assay prep_compound Prepare Compound Solution in Donor Plate prep_compound->setup_assay incubation Incubate setup_assay->incubation quantification Quantify Compound in Donor and Acceptor Wells incubation->quantification calculation Calculate Permeability (Pe) quantification->calculation

Caption: Workflow for PAMPA.

Synthesis of this compound

A plausible synthetic route to this compound could involve the fluorination of a suitable cyclobutane precursor. For instance, treatment of 3-hydroxycyclobutanecarbonitrile with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) could yield the desired product. The stereochemical outcome of this reaction would need to be carefully controlled and characterized. Alternatively, a de novo synthesis starting from a fluorinated building block could be envisioned.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its rigid three-dimensional structure, coupled with the presence of a hydroxyl group for hydrogen bonding, a nitrile for polar interactions or bioisosteric replacement, and a fluorine atom for modulating physicochemical properties, makes it an attractive building block for the design of novel therapeutics. While direct experimental data is currently sparse, the provided experimental protocols offer a clear path for its comprehensive evaluation. By benchmarking this and other novel fluorinated scaffolds against established motifs, researchers can make more informed decisions in the intricate process of drug discovery, ultimately accelerating the development of new and effective medicines.

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Safety Operating Guide

Navigating the Synthesis and Handling of 1-Fluoro-3-hydroxycyclobutanecarbonitrile: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel intermediate, 1-Fluoro-3-hydroxycyclobutanecarbonitrile, presents a unique combination of chemical functionalities. Its structure, incorporating a fluorine atom, a hydroxyl group, and a nitrile group on a cyclobutane ring, suggests a high potential for reactivity and biological activity, making it a compound of significant interest in medicinal chemistry and drug development. However, these same features necessitate a rigorous and well-defined safety protocol to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Analysis: Understanding the Risk Profile

Based on the known hazards of 3-Hydroxycyclobutanecarbonitrile, it is prudent to assume that this compound poses similar, if not enhanced, risks due to the presence of the fluorine atom. The nitrile group (—CN) is a key toxophoric feature, and its presence warrants significant caution.

Anticipated Hazards:

  • Acute Toxicity: High acute toxicity is expected via oral, dermal, and inhalation routes. Nitrile compounds can metabolize to release cyanide, a potent inhibitor of cellular respiration.[1]

  • Skin and Eye Irritation: The compound is likely to be a skin and eye irritant.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]

  • Fluorine-Specific Hazards: The presence of a fluorine atom can alter the metabolic profile and reactivity of the molecule. While specific data is unavailable for this compound, fluorinated organics can sometimes release hydrogen fluoride (HF) upon combustion or decomposition, which is a highly corrosive and toxic gas.[3][4]

GHS Hazard Classification (Predicted):

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral3☠️DangerH301: Toxic if swallowed.[1]
Acute Toxicity, Dermal3☠️DangerH311: Toxic in contact with skin.[1]
Acute Toxicity, Inhalation3☠️DangerH331: Toxic if inhaled.[1]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical to prevent exposure.

  • Hand Protection: Double gloving with nitrile gloves is the minimum requirement.[5][6][7] Nitrile provides good resistance to a range of chemicals.[6][7] However, it's crucial to understand that thin disposable nitrile gloves offer limited protection against prolonged chemical contact and should be changed immediately upon contamination.[5] For tasks with a higher risk of splash or prolonged handling, heavier-duty nitrile or butyl rubber gloves should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.

  • Eye and Face Protection: Chemical splash goggles are essential.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A lab coat is standard, but for handling larger quantities or in situations with a high splash potential, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][9] If there is a potential for airborne concentrations to exceed exposure limits, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Preparation and Weighing

dot digraph "Preparation_and_Weighing_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; prep1 [label="Don appropriate PPE"]; prep2 [label="Verify fume hood is operational"]; prep3 [label="Prepare all necessary equipment and reagents"]; prep1 -> prep2 -> prep3; }

subgraph "cluster_Weighing" { label="Weighing"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; weigh1 [label="Transfer solid to a tared, sealed container inside the fume hood"]; weigh2 [label="Weigh the sealed container"]; weigh3 [label="Record the weight"]; weigh1 -> weigh2 -> weigh3; }

subgraph "cluster_Post_Weighing" { label="Post-Weighing"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; post1 [label="Clean the weighing area thoroughly"]; post2 [label="Dispose of any contaminated materials properly"]; post3 [label="Proceed with the experimental protocol"]; post1 -> post2 -> post3; }

prep3 -> weigh1 [label="Ready to weigh"]; weigh3 -> post1 [label="Weighing complete"]; } dot Caption: Workflow for the safe preparation and weighing of this compound.

  • Don PPE: Before entering the laboratory where the compound is stored or handled, don all required PPE as outlined in Section 2.

  • Fume Hood: All manipulations must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Containment: Use a disposable weighing paper or a small, tared container to weigh the solid. To minimize dust, consider using a spatula that has been wetted with an appropriate, inert solvent.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible. This should include absorbent materials, a neutralizing agent for acidic byproducts (in case of decomposition), and waste disposal bags.

Dissolution and Reaction
  • Solvent Addition: Add the solvent to the solid in a controlled manner within the fume hood. Be aware of any potential exotherms.

  • Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors.

  • Temperature Control: Use a cooling bath to control the temperature of the reaction, especially during initial mixing and if the reaction is expected to be exothermic.

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure the safety of waste handlers.

dot digraph "Waste_Disposal_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Waste_Streams" { label="Waste Streams"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; solid_waste [label="Solid Waste\n(Contaminated PPE, weighing paper)"]; liquid_waste [label="Liquid Waste\n(Reaction mixture, solvent rinses)"]; sharps_waste [label="Sharps Waste\n(Contaminated needles, etc.)"]; }

subgraph "cluster_Segregation_and_Labeling" { label="Segregation and Labeling"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; solid_container [label="Labeled, sealed bag for solid hazardous waste"]; liquid_container [label="Labeled, sealed container for halogenated organic waste"]; sharps_container [label="Puncture-proof sharps container"]; }

subgraph "cluster_Final_Disposal" { label="Final Disposal"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; disposal_facility [label="Licensed Hazardous Waste Disposal Facility"]; }

solid_waste -> solid_container; liquid_waste -> liquid_container; sharps_waste -> sharps_container;

solid_container -> disposal_facility; liquid_container -> disposal_facility; sharps_container -> disposal_facility; } dot Caption: Segregation and disposal workflow for waste generated from handling this compound.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled waste container for halogenated organic waste. Do not mix with other waste streams.

  • Decontamination: All non-disposable glassware and equipment must be decontaminated. A triple rinse with a suitable solvent is recommended. The rinsate should be collected as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and institutional safety office.

  • Assess: If the spill is small and you are trained to handle it, proceed with caution.

  • Contain: Use an appropriate absorbent material to contain the spill.

  • Clean: Carefully clean the area, working from the outside in. All cleanup materials must be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][9] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][9] Seek immediate medical attention.

Conclusion

The handling of this compound demands a proactive and informed approach to safety. By understanding the potential hazards based on structural analogues, implementing stringent PPE and handling protocols, and having a clear plan for waste disposal and emergencies, researchers can work with this valuable compound while minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

  • PubChem. (n.d.). 3-Hydroxycyclobutane-1-carbonitrile. National Center for Biotechnology Information.
  • ChemicalBook. (2023). 3-Hydroxycyclobutanecarbonitrile Safety Data Sheet.
  • Fisher Scientific. (n.d.). 3-Fluoro-4-hydroxybenzonitrile Safety Data Sheet.
  • PubChem. (n.d.). 1-Fluoro-3-methylcyclohexane. National Center for Biotechnology Information.
  • Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins.
  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Toxic Docs. (2012). Guide for the Safe Handling of Fluoropolymer Resins.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Rybak, J., et al. (2021). Management of Solid Waste Containing Fluoride—A Review.
  • PubChem. (n.d.). 1-Fluoro-3-propylcyclobutane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Fluoro-3-methylcyclobutane. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). Cyanocyclobutane Safety Data Sheet.
  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • ResearchGate. (n.d.). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2024). Fluoroacetonitrile Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 1-Hydroxycyclopentanecarbonitrile. PubChem.
  • OAE Publishing Inc. (2024). Research progress on comprehensive utilization of fluorine-containing solid waste in the lithium battery industry.
  • MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
  • PubChem. (n.d.). 1-Fluoro-3-propylcyclopentane. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-methylpentane. PubChem.

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